The Synthetic Pathway of InhA-IN-7 from Triclosan: A Technical Guide for Drug Development Professionals
An in-depth examination of the synthesis of the potent InhA inhibitor, InhA-IN-7, from the common antimicrobial agent triclosan, providing detailed experimental protocols, quantitative data, and pathway visualizations to...
Author: BenchChem Technical Support Team. Date: November 2025
An in-depth examination of the synthesis of the potent InhA inhibitor, InhA-IN-7, from the common antimicrobial agent triclosan, providing detailed experimental protocols, quantitative data, and pathway visualizations to support tuberculosis drug discovery and development.
Triclosan, a widely used antimicrobial agent, has emerged as a valuable scaffold for the development of novel inhibitors targeting the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis. InhA is a critical enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. Inhibition of InhA disrupts this pathway, leading to bacterial cell death. This technical guide details the synthesis of a promising triclosan derivative, InhA-IN-7, also known as compound 11 in foundational research, which exhibits potent inhibitory activity against both drug-sensitive and drug-resistant strains of M. tuberculosis.
Synthesis of InhA-IN-7: An Overview
The synthesis of InhA-IN-7 (2-(2,4-dichlorophenoxy)-5-(3-methylbutyl)phenol) from triclosan involves a targeted modification at the 5-position of the triclosan molecule. This strategic alkylation enhances the compound's inhibitory potency against InhA. The general synthetic approach is a Friedel-Crafts alkylation reaction.
Experimental Protocol: Synthesis of 5-alkyl triclosan derivatives
The following is a generalized experimental protocol for the synthesis of 5-alkyl triclosan derivatives, including InhA-IN-7, based on the methodologies described in the scientific literature.
Materials:
Triclosan
Appropriate alkylating agent (e.g., an alcohol or alkyl halide corresponding to the desired side chain)
Strong acid catalyst (e.g., sulfuric acid)
Anhydrous sodium sulfate
Dichloromethane (DCM)
Hexanes
Ethyl acetate
Silica gel for column chromatography
Procedure:
Reaction Setup: To a solution of triclosan in a suitable solvent, add the alkylating agent and a catalytic amount of a strong acid.
Reaction Progression: Stir the reaction mixture at room temperature. Monitor the progress of the reaction using thin-layer chromatography (TLC).
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent such as dichloromethane.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure 5-alkylated triclosan derivative.
Quantitative Data Summary
The following table summarizes the inhibitory activity of InhA-IN-7 and its parent compound, triclosan, against the InhA enzyme and M. tuberculosis.
To further elucidate the processes involved, the following diagrams illustrate the synthetic workflow and the biological pathway targeted by InhA-IN-7.
Caption: Synthetic workflow for the preparation of InhA-IN-7 from triclosan.
The inhibitory action of InhA-IN-7 is directed at the mycolic acid biosynthesis pathway, a critical process for the integrity of the mycobacterial cell wall.
Caption: The role of InhA in the mycolic acid biosynthesis pathway and its inhibition by InhA-IN-7.
This guide provides a foundational understanding of the synthesis and mechanism of action of InhA-IN-7, a potent triclosan-based inhibitor of M. tuberculosis. The detailed protocols and data presented herein are intended to facilitate further research and development of novel antitubercular agents targeting the essential InhA enzyme.
The Direct Inhibition of Enoyl-ACP Reductase (InhA) by NITD-916: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of NITD-916, a potent, orally active direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrie...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of NITD-916, a potent, orally active direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein (ACP) reductase, InhA. This enzyme is a critical component of the type II fatty acid synthase (FAS-II) system, essential for the biosynthesis of mycolic acids, the hallmark of the mycobacterial cell wall.[1][2] Unlike the frontline anti-tubercular drug isoniazid, which requires activation by the catalase-peroxidase KatG, NITD-916 and other direct inhibitors bypass this activation step, rendering them effective against many isoniazid-resistant strains.[1][3] This document details the quantitative inhibitory profile of NITD-916, the experimental protocols for its characterization, and its mechanism of action.
Quantitative Inhibitory Activity of 4-Hydroxy-2-Pyridone Inhibitors
The inhibitory potency of NITD-916 and its analogs has been quantified through both enzymatic and whole-cell assays. The following tables summarize the key data for this class of compounds.
Table 1: In Vitro Enzymatic Inhibition of InhA by 4-Hydroxy-2-Pyridone Analogs
Compound
InhA IC₅₀ (µM)
NITD-529
9.60
NITD-564
0.59
NITD-916
0.57
Data sourced from enzyme-inhibition studies.[1][4]
Table 2: In Vitro Whole-Cell Activity of 4-Hydroxy-2-Pyridones against M. tuberculosis
Compound
Mtb H37Rv MIC₅₀ (µM)
Activity against MDR-Mtb Strains MIC (µM)
NITD-529
1.54
N/A
NITD-564
0.16
N/A
NITD-916
0.05
0.04 - 0.16
Isoniazid
0.33
Resistant
MIC₅₀ values represent the minimum inhibitory concentration required to inhibit 50% of bacterial growth. Data for MDR-Mtb strains reflect the range of MICs against various clinical isolates.[1][4]
Mechanism of Action
NITD-916 functions as a direct inhibitor of InhA. Its mechanism involves binding to the InhA enzyme in an NADH-dependent manner, forming a ternary complex.[1][4] This complex effectively blocks the enoyl-substrate binding pocket of InhA, preventing the binding of its natural substrate, a long-chain trans-2-enoyl-ACP.[1] The inhibition of InhA disrupts the elongation of fatty acids in the FAS-II pathway.[2] This, in turn, leads to a dose-dependent inhibition of mycolic acid biosynthesis, resulting in the accumulation of fatty acid precursors.[1] The depletion of mycolic acids compromises the integrity of the mycobacterial cell wall, ultimately leading to cell death.[4][5]
Caption: Mycolic acid biosynthesis pathway and the inhibitory action of NITD-916 on InhA.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel InhA inhibitors. Below are representative protocols for key experiments.
InhA Enzyme Inhibition Assay
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of InhA.
Caption: Workflow for a typical InhA enzyme inhibition assay.
Detailed Protocol:
Reagent Preparation:
Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8.
InhA Enzyme: Purified recombinant M. tuberculosis InhA.
Substrate: 2-trans-octenoyl-CoA (or other suitable enoyl-CoA substrate).
Cofactor: NADH.
Test Compound: Serially diluted in DMSO.
Assay Procedure:
The assay is performed in a 96-well plate format.
To each well, add the assay buffer, NADH, and varying concentrations of the test compound (e.g., NITD-916). The final DMSO concentration should be kept constant (e.g., 1%).
Pre-incubate the mixture for a defined period at a constant temperature.
Initiate the enzymatic reaction by adding a fixed concentration of InhA to each well.
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
Data Analysis:
Calculate the initial velocity of the reaction for each inhibitor concentration.
Determine the percentage of inhibition relative to a DMSO control (no inhibitor).
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[6]
Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Test compound (NITD-916) serially diluted in DMSO.
M. tuberculosis H37Rv culture.
Inoculum Preparation:
Grow M. tuberculosis H37Rv to mid-log phase.
Adjust the bacterial suspension to a McFarland standard of 0.5.
Further dilute the inoculum to achieve a final concentration of approximately 10⁵ CFU/mL in the assay plate.
Assay Procedure:
In a 96-well microtiter plate, add the supplemented Middlebrook 7H9 broth to each well.
Add serial dilutions of the test compound to the wells. Include a drug-free control (DMSO only) and a sterile control (broth only).
Inoculate the wells with the prepared bacterial suspension.
Seal the plates and incubate at 37°C.
Reading and Interpretation:
After a defined incubation period (typically 7-14 days), assess bacterial growth. This can be done visually or by using a growth indicator such as Resazurin or Alamar Blue.[7]
The MIC is defined as the lowest concentration of the compound that inhibits visible growth.[8][9]
Conclusion
NITD-916 represents a significant advancement in the development of direct InhA inhibitors for the treatment of tuberculosis. Its potent activity against both drug-susceptible and multi-drug resistant strains of M. tuberculosis highlights the therapeutic potential of this compound class. The data and protocols presented in this guide provide a comprehensive resource for researchers engaged in the discovery and development of novel anti-tubercular agents targeting the mycolic acid biosynthesis pathway. The continued exploration of direct InhA inhibitors like NITD-916 is a promising strategy to combat the global health threat of drug-resistant tuberculosis.
The Discovery and Development of Novel InhA Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant global health threat, urgently demanding the development of new therapeutic agents.[1] The enoyl-acyl carrier protein (ACP) reductase, InhA, is a crucial enzyme in the mycobacterial type II fatty acid synthesis (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids.[2][3][4][5] These long-chain fatty acids are essential components of the mycobacterial cell wall, contributing to its low permeability and intrinsic resistance to many antibiotics.[5][6] The clinical validation of InhA as a drug target is firmly established by the frontline anti-tuberculosis drug isoniazid (INH).[1][2][6][7] However, the increasing prevalence of resistance to isoniazid, primarily due to mutations in the catalase-peroxidase enzyme KatG required for its activation, necessitates the discovery of novel, direct-acting InhA inhibitors.[1][2][6][7][8][9]
This technical guide provides an in-depth overview of the discovery and development of novel InhA inhibitors, focusing on different inhibitor classes, their mechanisms of action, key experimental protocols for their evaluation, and a summary of their reported activities.
The InhA Signaling Pathway in Mycolic Acid Biosynthesis
InhA catalyzes the NADH-dependent reduction of 2-trans-enoyl-ACP substrates, a critical chain elongation step in the FAS-II pathway.[3][4][5] This pathway is responsible for synthesizing the long meromycolate chains of mycolic acids. Inhibition of InhA disrupts this pathway, leading to the depletion of mycolic acids and the accumulation of long-chain fatty acids, ultimately resulting in bacterial cell death.[2]
Figure 1: Simplified schematic of the InhA-mediated mycolic acid biosynthesis pathway and points of inhibition.
Classes of InhA Inhibitors
InhA inhibitors can be broadly categorized into two main classes:
Indirect Inhibitors (Prodrugs): These compounds require activation by a mycobacterial enzyme to form the active inhibitory species. The most prominent example is isoniazid (INH), which is activated by the catalase-peroxidase KatG to form an INH-NAD adduct that potently inhibits InhA.[2][3][6][7][9][10][11][12] Ethionamide is another prodrug that targets InhA but is activated by the monooxygenase EtaA.[12] A major drawback of these prodrugs is that resistance can arise from mutations in the activating enzymes (e.g., KatG), which is a common clinical observation.[1][2][7]
Direct Inhibitors: These compounds bind directly to InhA without the need for prior enzymatic activation.[1] The development of direct InhA inhibitors is a major focus of current research as they are expected to be active against INH-resistant strains with mutations in katG.[1][2][7][8] Various chemical scaffolds have been identified as direct InhA inhibitors, including:
Thiadiazoles: GSK693 and GSK138 are examples from this class that have demonstrated in vivo efficacy.[13][14][15][16][17]
4-Hydroxy-2-pyridones: This class, including compounds like NITD-916, was identified through high-throughput whole-cell screening and has shown potent bactericidal activity.[6][18]
Pyrrolidine Carboxamides: These have been identified as promising InhA inhibitors with good bioavailability.[19]
Triclosan Analogues: Triclosan itself is a known InhA inhibitor, and its derivatives are being explored for improved potency.[7][20]
Arylamides and Benzimidazole Derivatives: These have also been identified as potent direct inhibitors through high-throughput and in silico screening methods.[12]
Discovery and Development Workflow
The identification of novel InhA inhibitors typically follows a multi-step process, starting from initial screening to lead optimization.
The Central Role of InhA in Mycolic Acid Synthesis: A Technical Guide for Researchers
An In-depth Examination of a Key Drug Target in Mycobacterium tuberculosis Mycolic acids are the hallmark of the Mycobacterium tuberculosis cell envelope, providing a crucial structural barrier that contributes to its in...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Examination of a Key Drug Target in Mycobacterium tuberculosis
Mycolic acids are the hallmark of the Mycobacterium tuberculosis cell envelope, providing a crucial structural barrier that contributes to its intrinsic resistance to many antibiotics and its survival within the host. The biosynthesis of these unique, long-chain fatty acids is a complex process, and the enzymes involved represent prime targets for antitubercular drug development. Among these, the enoyl-acyl carrier protein (ACP) reductase, InhA, stands out as a clinically validated and extensively studied target. This technical guide provides a comprehensive overview of the role of InhA in mycolic acid synthesis, its enzymatic properties, regulation, and its significance in the context of drug discovery.
InhA: The Gatekeeper of Meromycolate Elongation
InhA is an essential enzyme that catalyzes the NADH-dependent reduction of 2-trans-enoyl-ACP substrates, a critical step in the elongation of fatty acids by the type II fatty acid synthase (FAS-II) system.[1][2] This system is responsible for extending the shorter fatty acid chains produced by the FAS-I system to generate the long meromycolate chains that form the backbone of mycolic acids.[3]
Enzymatic Function and Structure
InhA is a homotetrameric protein, with each subunit containing a Rossmann fold for NADH binding. The enzyme exhibits a preference for long-chain fatty acyl thioester substrates, typically those with more than 16 carbon atoms.[1] The catalytic mechanism involves the transfer of a hydride ion from NADH to the β-carbon of the enoyl-ACP substrate, followed by protonation of the α-carbon. Recent studies have revealed the formation of a covalent adduct between NADH and the substrate during the catalytic cycle, providing new insights into the reaction mechanism.[4]
Quantitative Analysis of InhA Activity and Inhibition
The development of direct inhibitors of InhA is a major focus of tuberculosis drug discovery, as they can overcome resistance mechanisms associated with the prodrug isoniazid. The following tables summarize key quantitative data related to InhA's enzymatic activity and the potency of various direct inhibitors.
Table 1: Kinetic Parameters of M. tuberculosis InhA
The activity of InhA is not static but is subject to post-translational modification, specifically phosphorylation. This regulatory mechanism allows M. tuberculosis to modulate mycolic acid biosynthesis in response to environmental cues.
Several serine/threonine protein kinases (STPKs) in M. tuberculosis, including PknA, PknB, and PknH, have been shown to phosphorylate InhA.[9] The primary phosphorylation site has been identified as Threonine-266 (Thr-266).[9][10] Phosphorylation of InhA leads to a significant decrease in its enzymatic activity, with a reported 5-fold reduction.[1][2] This inhibition of InhA activity, in turn, negatively impacts mycolic acid biosynthesis and bacterial growth.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study InhA and mycolic acid synthesis.
InhA Enzyme Activity Assay
This spectrophotometric assay measures the NADH-dependent reductase activity of InhA.
Materials:
Purified InhA enzyme
NADH
trans-2-Octenoyl-CoA (or other suitable enoyl-CoA substrate)
PIPES buffer (30 mM, pH 6.8)
NaCl (150 mM)
Spectrophotometer capable of reading at 340 nm
Procedure:
Prepare a reaction mixture containing PIPES buffer, NaCl, and NADH in a quartz cuvette.
Equilibrate the mixture to the desired temperature (e.g., 30°C).
Initiate the reaction by adding a known concentration of the enoyl-CoA substrate.
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
The initial linear portion of the curve is used to calculate the rate of reaction.
For inhibitor screening, the assay is performed in the presence of varying concentrations of the test compound.
Mycolic Acid Extraction and Analysis by Thin-Layer Chromatography (TLC)
This method allows for the qualitative and semi-quantitative analysis of mycolic acid profiles.
Materials:
M. tuberculosis cell pellet
Saponification reagent (e.g., 25% potassium hydroxide in methanol/water)
Visualization reagent (e.g., 5% phosphomolybdic acid in ethanol, followed by charring)
Procedure:
Saponification: Resuspend the bacterial cell pellet in the saponification reagent and heat at a high temperature (e.g., 100°C) for several hours to release mycolic acids from the cell wall.
Acidification and Extraction: Cool the mixture and acidify with HCl. Extract the mycolic acids into an organic solvent like chloroform.
Derivatization (Optional but recommended for visualization): Mycolic acids can be esterified (e.g., with p-bromophenacyl bromide) for better visualization and separation.
TLC Analysis: Spot the extracted mycolic acids onto a TLC plate. Develop the plate in a suitable solvent system.
Visualization: After development, dry the plate and visualize the separated mycolic acid species using an appropriate reagent and heating.
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows related to InhA and mycolic acid synthesis.
Caption: The FAS-II pathway for meromycolate elongation in M. tuberculosis.
Caption: Mechanism of isoniazid (INH) activation and InhA inhibition.
An In-Depth Technical Guide to the InhA-IN-7 Binding Site on the InhA Enzyme
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the binding of the inhibitor InhA-IN-7 to the Mycobacterium tuberculosis enoyl-acyl carrier protei...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding of the inhibitor InhA-IN-7 to the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). It covers the structure of the InhA active site, the mechanism of inhibition, quantitative binding data, and detailed experimental protocols.
Introduction: InhA as a Prime Antitubercular Target
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a unique and complex cell wall rich in mycolic acids. These long-chain fatty acids are essential for the bacterium's survival, virulence, and resistance to common antibiotics.[1] The biosynthesis of mycolic acids is carried out by the type II fatty acid synthase (FAS-II) system, which is distinct from the type I system found in mammals, making it an attractive target for selective drug development.[2]
A crucial enzyme in the FAS-II pathway is the NADH-dependent enoyl-acyl carrier protein reductase, known as InhA.[1][3] InhA catalyzes the final reduction step in each cycle of fatty acid elongation.[1] Its essential role has been validated by the action of the frontline anti-tubercular drug isoniazid (INH). INH is a prodrug that, upon activation by the mycobacterial catalase-peroxidase KatG, forms a covalent adduct with the NADH cofactor. This INH-NADH adduct then potently inhibits InhA, leading to the disruption of mycolic acid synthesis and bacterial cell death.[1][4] The rise of INH-resistant Mtb strains, often due to mutations in KatG, has necessitated the development of direct InhA inhibitors that do not require enzymatic activation.[4] InhA-IN-7 is one such direct inhibitor, derived from the well-characterized inhibitor triclosan.[5]
The InhA Active Site: A Detailed Look
The InhA enzyme is a homotetramer, with each monomer containing a Rossmann fold core for NADH binding and a substrate-binding pocket.[6][7] The active site can be divided into two main regions: the cofactor-binding site and the substrate-binding pocket.
The substrate-binding pocket is a hydrophobic channel lined with key residues that accommodate the growing acyl chain of the fatty acid substrate.[6] These residues include Phe149, Tyr158, Met161, Pro193, Met199, Ile215, Leu218, and Trp222 .[5][6]
A critical feature of the active site is the Substrate-Binding Loop (SBL) , typically comprising residues 194-208.[6][7] This loop is highly flexible and can exist in an "open" or "closed" conformation. In the absence of a substrate or a potent inhibitor, the SBL is often disordered.[4] Upon binding of certain inhibitors, the SBL undergoes a significant conformational change, closing over the active site.[4][8][9] This ordering of the SBL is thought to be a key determinant of high-affinity, slow-onset inhibition, as it effectively "traps" the inhibitor in the binding pocket, increasing its residence time.[4]
InhA-IN-7: Binding and Mechanism of Inhibition
InhA-IN-7 is a derivative of triclosan, a well-studied direct inhibitor of InhA.[5] Structure-based drug design has led to the development of triclosan derivatives with significantly enhanced potency against the InhA enzyme.[5][10]
The binding of InhA-IN-7 and other triclosan derivatives occurs within the hydrophobic substrate-binding pocket, directly competing with the natural enoyl-ACP substrate. Crystal structures of InhA in complex with triclosan derivatives reveal the structural basis for their inhibitory activity.[5][10] The inhibitor positions itself to form extensive hydrophobic interactions with the residues lining the pocket, such as Phe149, Met199, Pro193, Ile215, and Leu218 .[5]
A crucial aspect of the inhibition mechanism for potent triclosan derivatives is the induction of the "closed" conformation of the Substrate-Binding Loop.[4] This conformational change, driven by hydrophobic interactions between the inhibitor and the loop, covers the entrance to the binding pocket, locking the inhibitor in place.[4][11] This induced-fit mechanism is characteristic of slow, tight-binding inhibitors of InhA.[4][12]
Below is a diagram illustrating the key interactions and the conformational change central to the inhibition of InhA by a direct inhibitor like InhA-IN-7.
Application Notes and Protocols for InhA-IN-7 In Vitro Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals Introduction InhA, the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis, is a critical enzyme in the type II fatty acid synthase (FAS-II...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
InhA, the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis, is a critical enzyme in the type II fatty acid synthase (FAS-II) pathway, which is essential for the biosynthesis of mycolic acids, a major component of the mycobacterial cell wall.[1][2][3] Inhibition of InhA disrupts this pathway, leading to cell death. This makes InhA a well-validated and attractive target for the development of new antitubercular drugs.[4][5][6] Unlike the frontline drug isoniazid, which requires activation by the catalase-peroxidase KatG, direct inhibitors of InhA, such as InhA-IN-7, can bypass the common resistance mechanisms associated with mutations in the katG gene.[1][5] This document provides a detailed protocol for an in vitro enzyme inhibition assay to determine the potency of InhA-IN-7, a putative direct inhibitor of InhA. The assay measures the inhibition of InhA activity by monitoring the oxidation of NADH, a cofactor in the enzymatic reaction.[7][8]
Principle of the Assay
The InhA enzyme catalyzes the NADH-dependent reduction of a trans-2-enoyl-ACP substrate.[2][9] In this in vitro assay, a trans-2-enoyl-CoA substrate, such as 2-trans-octenoyl-CoA or 2-trans-dodecenoyl-CoA (DD-CoA), is used.[1][7][10] The activity of InhA is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+. When an inhibitor like InhA-IN-7 is present, the rate of NADH oxidation decreases. By measuring this rate change at various inhibitor concentrations, the half-maximal inhibitory concentration (IC50) can be determined.[1][7]
Materials and Reagents
Reagent/Material
Stock Concentration
Final Concentration
Notes
Purified InhA Enzyme
10 µM
20-100 nM
Store at -80°C.
InhA-IN-7
10 mM in DMSO
Variable (e.g., 0.01-100 µM)
Store at -20°C.
NADH
10 mM
100-250 µM
Prepare fresh. Store protected from light.
Substrate (e.g., 2-trans-dodecenoyl-CoA)
10 mM
25-50 µM
Store at -80°C.
Assay Buffer (PIPES)
1 M, pH 6.8
30 mM
NaCl
5 M
150 mM
DMSO
100%
≤1% (v/v)
96-well UV-transparent plates
N/A
N/A
Spectrophotometer/Plate Reader
N/A
N/A
Capable of reading absorbance at 340 nm.
Experimental Protocol
1. Preparation of Reagents and Solutions
Assay Buffer: Prepare a working solution of 30 mM PIPES buffer, pH 6.8, containing 150 mM NaCl.[3][4]
Enzyme Solution: Dilute the purified InhA enzyme to a working concentration of 2X the final assay concentration (e.g., 40-200 nM) in the assay buffer. Keep on ice.
NADH Solution: Dilute the 10 mM NADH stock to a working concentration of 2X the final assay concentration (e.g., 200-500 µM) in the assay buffer. Prepare fresh and protect from light.
Substrate Solution: Dilute the 10 mM substrate stock to a working concentration of 2X the final assay concentration (e.g., 50-100 µM) in the assay buffer. Keep on ice.
Inhibitor (InhA-IN-7) Dilutions: Prepare a serial dilution of InhA-IN-7 in 100% DMSO. A common starting point is a 10-point, 2-fold serial dilution from a high concentration (e.g., 10 mM). This will be further diluted in the assay.
2. Assay Procedure (96-well plate format)
The following steps describe the procedure for a single well. This should be performed in triplicate for each inhibitor concentration.
Controls:
Negative Control (100% activity): Assay buffer and DMSO (without inhibitor).
Positive Control (optional): A known InhA inhibitor (e.g., Triclosan) can be used as a reference.[7]
Assay Setup:
To each well, add 50 µL of the 2X NADH solution.
Add 1 µL of the serially diluted InhA-IN-7 (or DMSO for the negative control) to the appropriate wells.
Add 25 µL of the 2X InhA enzyme solution.
Mix gently and pre-incubate the plate at room temperature for 10-15 minutes.
Initiate the enzymatic reaction by adding 25 µL of the 2X substrate solution to each well.
Immediately place the plate in a spectrophotometer or plate reader.
Data Acquisition:
Measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes). The reaction should be monitored in the linear range.
3. Data Analysis
Calculate the initial reaction velocity (rate) for each well. This is determined from the linear portion of the absorbance vs. time plot.
Normalize the data: Express the reaction rates as a percentage of the negative control (100% activity).
Generate a dose-response curve: Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Determine the IC50 value: The IC50 is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity. This can be calculated by fitting the dose-response curve to a suitable equation (e.g., a four-parameter logistic model) using software such as GraphPad Prism.[11]
Summary of Assay Conditions
Parameter
Recommended Condition
Enzyme (InhA)
20-100 nM
Substrate (DD-CoA)
25-50 µM
Cofactor (NADH)
100-250 µM
Buffer
30 mM PIPES, 150 mM NaCl
pH
6.8
Temperature
Room Temperature (approx. 25°C)
DMSO Concentration
≤1% (v/v)
Detection Wavelength
340 nm
Readout
Decrease in absorbance over time
Experimental Workflow Diagram
Caption: Workflow for the InhA in vitro enzyme inhibition assay.
Signaling Pathway Diagram
Caption: Inhibition of the InhA-catalyzed reaction in the mycolic acid biosynthesis pathway.
Application Notes and Protocols: Cell-based Assay of InhA-IN-7 against Mycobacterium tuberculosis H37Rv
For Researchers, Scientists, and Drug Development Professionals Introduction Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), remains a significant global health threat, exacerbated by the rise...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The enoyl-acyl carrier protein reductase (InhA) is a critical enzyme in the mycobacterial type II fatty acid synthase (FAS-II) system, essential for the biosynthesis of mycolic acids.[1][2] Mycolic acids are unique, long-chain fatty acids that form the core of the protective mycobacterial cell wall, contributing to its impermeability and the intrinsic resistance of Mtb to many chemotherapeutic agents. Inhibition of InhA disrupts mycolic acid synthesis, leading to compromised cell wall integrity and bacterial death, validating it as a key target for anti-TB drug development.[3]
Isoniazid (INH), a cornerstone of first-line TB therapy, is a prodrug that, once activated by the mycobacterial catalase-peroxidase KatG, forms an adduct with NAD+ that inhibits InhA.[3] However, mutations in the katG gene are a primary mechanism of INH resistance.[3] This has spurred the development of direct InhA inhibitors that do not require KatG activation, offering a promising strategy to combat INH-resistant Mtb strains.
This document provides a detailed protocol for a cell-based assay to determine the antimycobacterial activity of InhA-IN-7, a representative direct inhibitor of InhA, against the virulent M. tuberculosis H37Rv strain. The featured methodology is the Resazurin Microtiter Assay (REMA), a colorimetric method for determining cell viability.
Principle of the Resazurin Microtiter Assay (REMA)
The REMA method is a rapid, low-cost, and reliable technique for assessing the susceptibility of M. tuberculosis to antimicrobial compounds.[4][5][6] The assay utilizes the blue indicator dye, resazurin, which is reduced by viable, metabolically active mycobacterial cells to the pink, fluorescent compound, resorufin. A color change from blue to pink provides a visual readout of bacterial growth, while the absence of a color change indicates growth inhibition. The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that prevents this color change.[6]
Quantitative Data Summary
The following table summarizes the representative minimum inhibitory concentration (MIC) values for direct InhA inhibitors against M. tuberculosis H37Rv, providing a benchmark for evaluating the potency of new chemical entities like InhA-IN-7.
Application Notes and Protocols: InhA Enzyme Kinetics with a Potent Inhibitor
For Researchers, Scientists, and Drug Development Professionals Introduction InhA, the enoyl-acyl carrier protein (ACP) reductase from Mycobacterium tuberculosis, is a critical enzyme in the type II fatty acid synthase (...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
InhA, the enoyl-acyl carrier protein (ACP) reductase from Mycobacterium tuberculosis, is a critical enzyme in the type II fatty acid synthase (FAS-II) pathway. This pathway is responsible for the biosynthesis of mycolic acids, which are essential long-chain fatty acids that form the major component of the mycobacterial cell wall.[1][2][3][4] Inhibition of InhA disrupts this pathway, leading to bacterial cell death.[2] This makes InhA a well-validated and attractive target for the development of new anti-tuberculosis drugs.[1][5][6] Notably, direct inhibitors of InhA can circumvent the common resistance mechanisms associated with the prodrug isoniazid, which requires activation by the catalase-peroxidase KatG.[1][7]
This document provides a detailed experimental protocol for determining the enzyme kinetics of InhA and evaluating the inhibitory potential of a compound, here exemplified by a potent inhibitor, as no specific public domain information was found for a compound named "InhA-IN-7". The protocol is based on a continuous spectrophotometric assay that monitors the oxidation of NADH.
InhA Signaling Pathway in Mycolic Acid Biosynthesis
The InhA enzyme catalyzes the NADH-dependent reduction of long-chain 2-trans-enoyl-ACPs, a crucial step in the elongation cycle of mycolic acid precursors.
Application Notes and Protocols for High-Throughput Screening Using InhA-IN-7
For Researchers, Scientists, and Drug Development Professionals Introduction In the quest for novel therapeutics against Mycobacterium tuberculosis, the causative agent of tuberculosis, the enoyl-acyl carrier protein red...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quest for novel therapeutics against Mycobacterium tuberculosis, the causative agent of tuberculosis, the enoyl-acyl carrier protein reductase (InhA) has emerged as a critical and validated drug target. InhA is an essential enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids, unique and vital components of the mycobacterial cell wall. Inhibition of InhA disrupts this pathway, leading to bacterial cell death. The frontline anti-tuberculosis drug isoniazid is a pro-drug that, once activated, targets InhA. However, the rise of isoniazid-resistant strains, often due to mutations preventing its activation, necessitates the discovery of direct InhA inhibitors.
This document provides detailed application notes and protocols for the use of InhA-IN-7 , a potent direct inhibitor of InhA, in high-throughput screening (HTS) campaigns aimed at identifying novel anti-tuberculosis agents. InhA-IN-7, a derivative of triclosan, offers a valuable tool for both primary screening and mechanistic studies.
InhA-IN-7: A Potent Direct Inhibitor of InhA
InhA-IN-7 (also known as Compound 11) is a triclosan derivative that has demonstrated significant inhibitory activity against the enoyl-acyl carrier protein reductase (InhA)[1]. Its direct action on InhA circumvents the resistance mechanisms associated with the pro-drug isoniazid.
Mechanism of Action
InhA catalyzes the NADH-dependent reduction of 2-trans-enoyl-acyl carrier proteins, a crucial step in the elongation of fatty acids that form mycolic acids[2][3]. By directly binding to InhA, InhA-IN-7 blocks its enzymatic activity, thereby inhibiting mycolic acid biosynthesis and ultimately leading to the demise of Mycobacterium tuberculosis.
Quantitative Data for InhA-IN-7
The following tables summarize the key quantitative data for InhA-IN-7, facilitating its use as a reference compound in screening campaigns.
Table 2: Minimum Inhibitory Concentration (MIC) of InhA-IN-7 against M. tuberculosis
Experimental Protocols
Detailed methodologies for key experiments in a high-throughput screening campaign using InhA-IN-7 are provided below.
InhA Enzymatic Inhibition Assay
This assay spectrophotometrically measures the inhibition of InhA activity by monitoring the oxidation of NADH.
Materials:
Purified recombinant InhA enzyme
NADH
trans-2-dodecenoyl-CoA (DD-CoA) or another suitable enoyl-ACP reductase substrate
InhA-IN-7 (or test compounds) dissolved in DMSO
Assay buffer (e.g., 30 mM PIPES, pH 6.8)
96-well or 384-well UV-transparent microplates
Spectrophotometer capable of reading absorbance at 340 nm
Protocol:
Prepare stock solutions of InhA-IN-7 and test compounds in DMSO.
In the microplate wells, prepare the reaction mixture containing assay buffer, NADH (final concentration, e.g., 100 µM), and DD-CoA (final concentration, e.g., 50 µM).
Add varying concentrations of InhA-IN-7 or test compounds to the wells. Include a positive control (e.g., a known InhA inhibitor) and a negative control (DMSO vehicle).
Initiate the enzymatic reaction by adding a final concentration of InhA (e.g., 50 nM) to each well.
Immediately begin monitoring the decrease in absorbance at 340 nm at 25°C for a set period (e.g., 10 minutes), taking readings at regular intervals. The rate of NADH oxidation is proportional to InhA activity.
Calculate the initial velocity of the reaction for each concentration of the inhibitor.
Determine the percent inhibition relative to the DMSO control and calculate the IC50 value by fitting the data to a dose-response curve.
Microplate Alamar Blue Assay (MABA) for MIC Determination
This colorimetric assay is a common method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.
Materials:
Mycobacterium tuberculosis H37Rv (or other strains of interest)
Plate reader capable of measuring fluorescence (Ex: 530 nm, Em: 590 nm) or absorbance (570 nm and 600 nm)
Protocol:
Grow M. tuberculosis in Middlebrook 7H9 broth to mid-log phase.
Adjust the bacterial culture to a specific optical density (e.g., McFarland standard of 1.0) and then dilute it (e.g., 1:50) in fresh broth.
In a 96-well plate, prepare serial dilutions of InhA-IN-7 or test compounds in the broth. Include a drug-free control (broth and bacteria) and a sterile control (broth only).
Inoculate each well (except the sterile control) with the diluted bacterial suspension.
Seal the plates and incubate at 37°C for 5-7 days.
After incubation, add Alamar Blue reagent to each well.
Incubate for another 16-24 hours.
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink[4]. Alternatively, fluorescence or absorbance can be measured using a plate reader.
Cytotoxicity Assay
It is crucial to assess the toxicity of potential inhibitors against mammalian cells to ensure selectivity.
Materials:
Mammalian cell line (e.g., Vero, HepG2, or A549)
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
InhA-IN-7 (or test compounds) dissolved in DMSO
MTT or resazurin-based cell viability assay kit
96-well tissue culture plates
Plate reader
Protocol:
Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Treat the cells with serial dilutions of InhA-IN-7 or test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
Perform the cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, then solubilize formazan and read absorbance).
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).
Visualizations
InhA Signaling Pathway
The following diagram illustrates the role of InhA in the Fatty Acid Synthase-II (FAS-II) pathway of Mycobacterium tuberculosis.
Caption: Role of InhA in the FAS-II pathway and its inhibition by InhA-IN-7.
High-Throughput Screening Workflow
This diagram outlines a typical workflow for a high-throughput screening campaign to identify InhA inhibitors.
Caption: High-throughput screening workflow for InhA inhibitors.
Logical Relationship in a Screening Cascade
This diagram illustrates the decision-making process in a typical screening cascade for identifying and advancing lead compounds.
Application Notes and Protocols for InhA-IN-7: A Tool for Studying Mycolic Acid Biosynthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to utilizing InhA-IN-7, a potent inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protei...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing InhA-IN-7, a potent inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), for studying the inhibition of mycolic acid biosynthesis.
Introduction
Mycolic acids are essential, long-chain fatty acids that form the major component of the mycobacterial cell wall, providing a crucial protective barrier.[1][2] The biosynthesis of mycolic acids is a complex process involving the Type-II fatty acid synthase (FAS-II) system, of which InhA is a key enzyme.[2][3] InhA catalyzes the NADH-dependent reduction of 2-trans-enoyl-acyl carrier protein (ACP) substrates, a critical step in the elongation of fatty acid chains.[4][5] Inhibition of InhA disrupts the mycolic acid pathway, leading to a compromised cell wall and ultimately, bacterial death.[6] This makes InhA a well-validated and attractive target for the development of new anti-tubercular drugs. InhA-IN-7 (also known as Compound 11) is a direct inhibitor of InhA, offering a valuable tool for investigating the intricacies of mycolic acid biosynthesis and for the preliminary assessment of novel anti-tuberculosis therapeutic strategies.
Mechanism of Action
InhA-IN-7 is a derivative of Triclosan and functions as a direct inhibitor of the InhA enzyme. Unlike pro-drugs such as isoniazid, which require activation by the catalase-peroxidase KatG, InhA-IN-7 binds directly to InhA, thereby circumventing a common mechanism of isoniazid resistance.[2] By inhibiting InhA, InhA-IN-7 blocks the reduction of long-chain enoyl-ACP substrates, leading to the depletion of mycolic acid precursors and subsequent inhibition of M. tuberculosis growth.
Quantitative Data Summary
The inhibitory activities of InhA-IN-7 against its molecular target and whole M. tuberculosis cells are summarized below.
Parameter
Value
Description
IC50 (InhA)
96 nM
The half-maximal inhibitory concentration against the purified InhA enzyme, indicating high potency at the molecular level.
MIC (M. tuberculosis)
19 - 75 µM
The minimum inhibitory concentration range required to inhibit the growth of wild-type and mutant strains of M. tuberculosis.
Cytotoxicity
Data not available
It is recommended to perform a standard cytotoxicity assay, such as the MTT assay, to determine the selectivity of the compound for the bacterial target over mammalian cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the use of InhA-IN-7 in a research setting.
This protocol describes a method to determine the in vitro inhibitory activity of InhA-IN-7 against the purified InhA enzyme by monitoring the oxidation of NADH.
trans-2-Dodecenoyl-CoA (DD-CoA) or another suitable enoyl-CoA substrate
InhA-IN-7 (dissolved in DMSO)
Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8
96-well UV-transparent microplates
Spectrophotometer or microplate reader capable of reading absorbance at 340 nm
Procedure:
Prepare Reagent Solutions:
Prepare a stock solution of InhA-IN-7 in 100% DMSO.
Prepare working solutions of NADH and DD-CoA in Assay Buffer.
Prepare a working solution of InhA enzyme in Assay Buffer.
Assay Setup:
In a 96-well plate, add the following to each well:
Assay Buffer
A constant concentration of NADH (e.g., 250 µM final concentration).
Varying concentrations of InhA-IN-7 (prepare a serial dilution). Include a DMSO-only control.
Pre-incubate the plate at 25°C for 10 minutes.
Initiate the Reaction:
Add a constant concentration of the InhA enzyme (e.g., 100 nM final concentration) to each well.
Initiate the enzymatic reaction by adding a constant concentration of DD-CoA (e.g., 25 µM final concentration).
Data Acquisition:
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADH.
Data Analysis:
Calculate the initial velocity (rate of NADH oxidation) for each concentration of InhA-IN-7.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Determine the IC50 value by fitting the data to a dose-response curve.[7]
This protocol outlines the broth microdilution method to determine the MIC of InhA-IN-7 against M. tuberculosis H37Rv.
Materials:
Mycobacterium tuberculosis H37Rv strain
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
InhA-IN-7 (dissolved in DMSO)
Sterile 96-well microplates with lids
Inverted mirror for reading
Spectrophotometer for measuring optical density (OD) at 600 nm
Procedure:
Inoculum Preparation:
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.
Adjust the bacterial suspension to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL).
Dilute the adjusted suspension 1:100 in fresh Middlebrook 7H9 broth to obtain a final inoculum of approximately 1.5 x 10⁵ CFU/mL.[8][9]
Compound Dilution:
Prepare a serial two-fold dilution of InhA-IN-7 in Middlebrook 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.
Include a drug-free control (broth with DMSO) and a sterility control (broth only).
Inoculation:
Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
Incubation:
Seal the plates and incubate at 37°C in a humidified incubator for 7-14 days, or until visible growth is observed in the drug-free control.
MIC Determination:
The MIC is defined as the lowest concentration of InhA-IN-7 that results in no visible growth of M. tuberculosis.[8] Visual inspection can be aided by using an inverted mirror.
This protocol describes the use of the MTT assay to evaluate the potential cytotoxicity of InhA-IN-7 against a mammalian cell line (e.g., Vero or HepG2).[1][10]
Materials:
Mammalian cell line (e.g., Vero, HepG2)
Complete cell culture medium (e.g., DMEM with 10% FBS)
InhA-IN-7 (dissolved in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Sterile 96-well cell culture plates
Multi-well spectrophotometer
Procedure:
Cell Seeding:
Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of InhA-IN-7 in complete medium.
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
MTT Addition and Incubation:
Add 10 µL of the 5 mg/mL MTT solution to each well.
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[1]
Solubilization and Measurement:
After incubation, carefully remove the medium containing MTT.
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
Gently shake the plate for 15 minutes to ensure complete solubilization.
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
Data Analysis:
Calculate the percentage of cell viability for each concentration of InhA-IN-7 compared to the vehicle control.
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the CC50 (50% cytotoxic concentration).
Visualizations
Caption: Inhibition of InhA by InhA-IN-7 in the FAS-II elongation cycle of mycolic acid biosynthesis.
Caption: Logical workflow for the comprehensive evaluation of InhA-IN-7's biological activity.
Application Notes and Protocols for Cytotoxicity Testing of InhA Inhibitors in Mammalian Cell Lines
For: Researchers, scientists, and drug development professionals. Introduction This document provides detailed application notes and protocols for assessing the cytotoxicity of InhA inhibitors in mammalian cell lines.
Author: BenchChem Technical Support Team. Date: November 2025
For: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and protocols for assessing the cytotoxicity of InhA inhibitors in mammalian cell lines. Due to the absence of publicly available data for a specific compound designated "InhA-IN-7," this document will use Triclosan , a well-characterized inhibitor of the enoyl-acyl carrier protein reductase (InhA), as a representative example. The methodologies and data presentation formats described herein can be adapted for the evaluation of novel InhA inhibitors like InhA-IN-7 once specific experimental data becomes available.
InhA is a crucial enzyme in the fatty acid synthesis pathway of various pathogens. While targeting InhA is a promising antimicrobial strategy, it is imperative to evaluate the cytotoxic effects of any lead compounds on mammalian cells to ensure their safety profile for potential therapeutic use. This document outlines standard colorimetric assays—the MTT and LDH assays—to quantify cell viability and membrane integrity, respectively, following treatment with an InhA inhibitor.
Quantitative Cytotoxicity Data for Triclosan
The following table summarizes the cytotoxic effects of Triclosan on various mammalian cell lines as reported in the literature. This data serves as an example for structuring results obtained for other InhA inhibitors.
Compound
Cell Line
Assay Type
Endpoint
Value
Unit
Triclosan
BJ (Human Dermal Fibroblasts)
MTT
LC50
28.44
µg/mL
Triclosan
H9c2 (Rat Cardiomyoblasts)
MTT
LC50
25.36
µg/mL
Triclosan
KB (Human Epidermoid Carcinoma)
Not Specified
IC50
0.034
mM
Triclosan
Vero (Monkey Kidney Epithelial)
Not Specified
IC50
0.036
mM
Note: The original sources for this data should be consulted for detailed experimental conditions.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[1] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[2]
Materials:
Mammalian cell line of interest
Complete cell culture medium
InhA inhibitor (e.g., Triclosan)
MTT solution (5 mg/mL in PBS, sterile filtered)[3][4]
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
96-well flat-bottom plates
Multichannel pipette
Microplate reader
Protocol:
Cell Seeding:
Harvest and count cells, then resuspend in complete culture medium to the desired concentration.
Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
Compound Treatment:
Prepare a series of dilutions of the InhA inhibitor in complete culture medium.
Remove the old medium from the wells and add 100 µL of the various concentrations of the inhibitor. Include vehicle-only wells as a negative control.
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
MTT Incubation:
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[1]
Incubate the plate for 3-4 hours at 37°C and 5% CO₂.
Formazan Solubilization:
After incubation, carefully aspirate the medium containing MTT.
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[3]
Absorbance Measurement:
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[1] A reference wavelength of >650 nm can be used for background subtraction.[1]
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.[5][6]
Materials:
Mammalian cell line of interest
Complete cell culture medium (serum-free medium is often recommended for the assay step)
InhA inhibitor (e.g., Triclosan)
LDH assay kit (containing substrate, cofactor, and dye)
Lysis buffer (often 10X, provided in the kit)
96-well flat-bottom plates
Multichannel pipette
Microplate reader
Protocol:
Cell Seeding and Treatment:
Follow steps 1 and 2 from the MTT assay protocol.
Prepare the following controls in triplicate:
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to measure spontaneous LDH release.
Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the end of the incubation period.
Background Control: Medium only.
Supernatant Collection:
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
LDH Reaction:
Prepare the LDH reaction mixture according to the manufacturer's instructions.
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.
Incubate the plate at room temperature for 30 minutes, protected from light.
Stopping the Reaction:
Add 50 µL of the stop solution (if provided in the kit) to each well.
Absorbance Measurement:
Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm. A reference wavelength of 650-690 nm should be used to correct for background absorbance.[5]
Calculation of Cytotoxicity:
Subtract the background absorbance from all readings.
Calculate the percentage of cytotoxicity using the following formula:
Application Notes and Protocols for InhA Inhibitors in Tuberculosis Drug Discovery Research
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utilization of direct inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protei...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of direct inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein (ACP) reductase (InhA) in tuberculosis (TB) drug discovery. This document outlines the mechanism of action, experimental protocols for inhibitor evaluation, and key quantitative data for representative InhA inhibitors.
Introduction
Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] The enzyme InhA is a critical component of the mycobacterial fatty acid synthase-II (FAS-II) system, which is essential for the biosynthesis of mycolic acids, the major and defining feature of the mycobacterial cell wall.[2] Inhibition of InhA disrupts this pathway, leading to bacterial cell death.
Isoniazid (INH), a cornerstone of first-line TB therapy, is a prodrug that, once activated by the mycobacterial catalase-peroxidase KatG, forms an adduct with NADH that inhibits InhA.[2][3] However, mutations in the katG gene are a primary mechanism of isoniazid resistance.[3][4] This has driven the search for direct InhA inhibitors (DIIs) that bind to the enzyme without needing prior activation, thus bypassing this common resistance mechanism.[3][4] This document focuses on the application of such direct inhibitors in TB drug discovery research.
Mechanism of Action of Direct InhA Inhibitors
Direct InhA inhibitors typically function by binding to the InhA enzyme, often in a manner dependent on the cofactor NADH.[3] These inhibitors can occupy the substrate-binding pocket, preventing the natural 2-trans-enoyl-ACP substrate from accessing the active site. This blockage halts the mycolic acid biosynthesis pathway, compromising the integrity of the mycobacterial cell wall and leading to bactericidal effects.[2][3]
Caption: Mechanism of Action of Direct InhA Inhibitors.
Quantitative Data for Selected InhA Inhibitors
The following tables summarize key in vitro and in vivo data for several representative direct InhA inhibitors.
This assay determines the minimum concentration of a compound required to inhibit the visible growth of Mtb.
Materials:
Mycobacterium tuberculosis H37Rv strain (or other relevant strains)
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80
96-well microplates
Test compounds dissolved in DMSO
Protocol:
Prepare a serial dilution of the test compounds in 7H9 broth in a 96-well plate.
Inoculate each well with a standardized suspension of Mtb H37Rv.
Include a positive control (e.g., isoniazid) and a negative control (no compound).
Incubate the plates at 37°C for 7-14 days.
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of Mtb.
Mycolic Acid Biosynthesis Inhibition Assay
This assay confirms that the antibacterial activity of a compound is due to the inhibition of mycolic acid synthesis.
Materials:
Mycobacterium tuberculosis H37Ra (a non-pathogenic strain often used for this assay)
Middlebrook 7H9 broth
¹⁴C-labeled acetic acid
Test compounds
Thin-layer chromatography (TLC) plates and developing solvents
Protocol:
Grow Mtb H37Ra cultures to mid-log phase.
Add the test compound at a concentration at or above its MIC.
Add ¹⁴C-labeled acetic acid to the cultures and incubate for several hours.
Harvest the bacterial cells and extract the total lipids.
Analyze the lipid extracts by TLC to separate the different lipid species.
Expose the TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled lipids.
Inhibition of mycolic acid synthesis is indicated by a reduction in the intensity of the mycolic acid spots compared to the untreated control.[7]
Drug Discovery Workflow
The process of discovering and developing novel InhA inhibitors typically follows a structured workflow, from initial screening to preclinical evaluation.
Application Notes and Protocols for Assessing InhA-IN-7 Efficacy
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the laboratory methods used to assess the efficacy of InhA-IN-7 , a direct inhibitor of the Mycobac...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the laboratory methods used to assess the efficacy of InhA-IN-7 , a direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). The protocols detailed below are essential for researchers working on the development of new anti-tubercular agents targeting the mycolic acid biosynthesis pathway.
Application Note 1: Mechanism of Action of InhA Inhibitors
InhA is a critical enzyme in the mycobacterial type-II fatty acid synthase (FAS-II) system.[1] This pathway is responsible for the elongation of fatty acids that form the meromycolate chain, a precursor to the mycolic acids.[2] Mycolic acids are unique, long-chain fatty acids that are essential components of the mycobacterial cell wall, providing a robust barrier and contributing to the pathogen's virulence.[3]
InhA catalyzes the NADH-dependent reduction of long-chain trans-2-enoyl-ACP substrates.[2] Inhibition of InhA disrupts the FAS-II pathway, preventing mycolic acid biosynthesis, which ultimately leads to bacterial cell lysis.[1] This enzyme is the primary target of the frontline anti-tubercular prodrug isoniazid (INH).[4] However, the efficacy of INH is compromised by the emergence of resistant strains, often due to mutations in the KatG catalase-peroxidase enzyme required to activate INH.[3][5]
InhA-IN-7 is a triclosan derivative that functions as a direct inhibitor of InhA.[1] Unlike INH, direct inhibitors like InhA-IN-7 do not require enzymatic activation by KatG, allowing them to circumvent this common resistance mechanism.[6] This makes them promising candidates for treating both drug-sensitive and INH-resistant strains of M. tuberculosis.[1] Assessing the efficacy of these direct inhibitors involves a multi-step process, starting with enzymatic assays and progressing to whole-cell and potentially in vivo models.
Data Presentation: InhA-IN-7 Efficacy
The following tables summarize the known in vitro efficacy of InhA-IN-7 against its molecular target (InhA) and against Mycobacterium tuberculosis. Data for the parent compound, Triclosan, is included for comparison.
This protocol describes a spectrophotometric assay to determine the 50% inhibitory concentration (IC₅₀) of InhA-IN-7 by monitoring the oxidation of the cofactor NADH.
Microplate spectrophotometer capable of reading at 340 nm
2. Procedure:
Preparation of Stock Solutions:
Inhibitor: Prepare a 10 mM stock solution of InhA-IN-7 in 100% DMSO.
NADH: Prepare a 10 mM stock solution in Assay Buffer.
Substrate (DD-CoA): Prepare a 1 mM stock solution in Assay Buffer.
InhA Enzyme: Dilute purified InhA in Assay Buffer to a working concentration of 40 nM (for a final assay concentration of 20 nM).[6] Keep on ice.
Assay Plate Preparation:
Perform a serial 2-fold dilution of the InhA-IN-7 stock solution in a 96-well plate using DMSO to create a range of concentrations (e.g., from 10 mM down to 0.15 µM).
In the final assay plate, add 1 µL of each inhibitor dilution (or DMSO for control wells) to the appropriate wells. The final DMSO concentration should not exceed 1-2%.[6]
Enzymatic Reaction:
Prepare a master mix containing Assay Buffer, NADH, and InhA enzyme.
Add 50 µL of Assay Buffer to each well.
Add 25 µL of 1 mM NADH solution to each well (final concentration: 250 µM).[6]
Add 25 µL of 80 nM InhA enzyme solution to each well (final concentration: 20 nM).[6]
Controls: Include "no inhibitor" controls (1 µL DMSO) and "no enzyme" controls.
Mix the plate gently and pre-incubate for 10 minutes at room temperature.
Initiate the reaction by adding 25 µL of 500 µM substrate (e.g., OCoA) solution to all wells (final concentration: 125 µM).[6]
Data Acquisition:
Immediately place the plate in a microplate reader.
Monitor the decrease in absorbance at 340 nm (A₃₄₀), which corresponds to the oxidation of NADH, every minute for 10-20 minutes.
3. Data Analysis:
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the A₃₄₀ vs. time plot.
Calculate the percent inhibition for each inhibitor concentration using the following formula:
% Inhibition = 100 * (1 - (V_inhibitor / V_control))
where V_inhibitor is the rate in the presence of InhA-IN-7 and V_control is the rate of the DMSO-only control.
Plot the percent inhibition against the logarithm of the inhibitor concentration.
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism, Origin).
This protocol details the broth microdilution method to determine the minimum concentration of InhA-IN-7 required to inhibit the visible growth of M. tuberculosis. This procedure must be performed in a Biosafety Level 3 (BSL-3) facility.
1. Materials and Reagents:
Mycobacterium tuberculosis H37Rv (ATCC 27294) or other relevant strains
Prepare Middlebrook 7H9 broth according to the manufacturer's instructions, supplementing with 10% (v/v) OADC, 0.2% (v/v) glycerol, and 0.05% (v/v) Tween-80.
Inoculum Preparation:
Grow M. tuberculosis H37Rv in 7H9 broth until it reaches mid-log phase.
Vortex the culture with glass beads to break up clumps.
Allow large clumps to settle for 30 minutes.
Adjust the turbidity of the supernatant to match a 0.5 McFarland standard (approx. 1 x 10⁷ CFU/mL).
Dilute this suspension 1:100 in 7H9 broth to achieve the final inoculum density of approximately 1 x 10⁵ CFU/mL.[8][9]
Plate Preparation:
Prepare a stock solution of InhA-IN-7 in DMSO.
Add 100 µL of 7H9 broth to all wells of a 96-well plate.
Add 100 µL of the InhA-IN-7 stock solution to the first column of wells and perform a 2-fold serial dilution across the plate, leaving the last two columns for controls.
Controls:
Growth Control: Wells containing 7H9 broth and inoculum but no inhibitor.
Add 100 µL of the final bacterial inoculum (1 x 10⁵ CFU/mL) to all wells except the sterility control.
Seal the plate with a lid and place it in a secondary container (e.g., a sealed bag) to prevent dehydration.
Incubate at 37°C for 14-21 days.
3. Reading and Interpretation:
After the incubation period, visually inspect the plates for bacterial growth. Growth is typically observed as turbidity or a pellet at the bottom of the well. The growth control well should show distinct turbidity.
The MIC is defined as the lowest concentration of InhA-IN-7 that completely inhibits visible growth of M. tuberculosis.[5][8]
Improving InhA-IN-7 solubility for in vitro assays
Welcome to the technical support center for InhA-IN-7. This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of InhA-IN-7 for in vitro assays.
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for InhA-IN-7. This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of InhA-IN-7 for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is InhA-IN-7 and why is its solubility a concern?
InhA-IN-7 is a potent inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis.[1] Like many small molecule inhibitors, particularly those with a diphenyl ether scaffold similar to its parent compound Triclosan, InhA-IN-7 is hydrophobic and exhibits poor aqueous solubility. This can lead to challenges in achieving the desired concentrations in in vitro assays, potentially causing compound precipitation and inaccurate results.
Q2: What is the recommended solvent for creating a stock solution of InhA-IN-7?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions of hydrophobic compounds like InhA-IN-7. For its parent compound, Triclosan, high solubility in DMSO has been reported.[2][3] It is crucial to use anhydrous, high-purity DMSO to prevent the introduction of water, which can lower the solubility of the compound.
Q3: My InhA-IN-7 precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?
This is a common issue known as "kinetic solubility." When a compound dissolved in a strong organic solvent like DMSO is rapidly diluted into an aqueous buffer, it can create a supersaturated solution that is prone to precipitation. Here are several strategies to mitigate this:
Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help to gradually acclimate the compound to the aqueous environment.
Co-solvents: The addition of a co-solvent to your final assay buffer can improve the solubility of InhA-IN-7. Common co-solvents include polyethylene glycol (PEG), glycerol, and ethanol. However, it is essential to first determine the tolerance of your specific assay (e.g., enzyme activity, cell viability) to these co-solvents.
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween-80 or Pluronic F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions. As with co-solvents, their compatibility with the assay must be verified.
Sonication: Brief sonication of the final diluted solution can sometimes help to redissolve small precipitates and create a more homogenous suspension.
Vortexing: Vigorous vortexing during the dilution process can also aid in keeping the compound in solution.
Troubleshooting Guide
Issue 1: Inconsistent or Non-reproducible IC50 Values in InhA Enzyme Inhibition Assays
Potential Cause
Troubleshooting Step
Compound Precipitation
Visually inspect your assay plate for any signs of precipitation after adding InhA-IN-7. If observed, refer to the solubility enhancement strategies in the FAQ section. Consider performing a solubility test of InhA-IN-7 in your final assay buffer at the highest concentration to be tested.
Inaccurate Pipetting of Stock Solution
Due to the high viscosity of DMSO, ensure your micropipette is properly calibrated and use reverse pipetting techniques for more accurate dispensing of small volumes.
DMSO Concentration Effects
High concentrations of DMSO can inhibit enzyme activity. Keep the final DMSO concentration in your assay consistent across all wells and ideally below 1% (v/v). Run a DMSO control to assess its effect on your assay.
Time-dependent Inhibition
Some inhibitors exhibit time-dependent binding. Ensure that the pre-incubation time of the enzyme with the inhibitor is consistent across all experiments.
Issue 2: Low or No Inhibitory Activity Observed
Potential Cause
Troubleshooting Step
Compound Degradation
Ensure your InhA-IN-7 stock solution is stored properly (typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles). Protect from light if the compound is light-sensitive.
Sub-optimal Assay Conditions
Verify the pH, temperature, and buffer components of your assay are optimal for InhA activity. Deviations can affect enzyme function and inhibitor binding.
Incorrect Compound Concentration
Re-verify the calculations for your stock solution and dilutions. If possible, confirm the concentration of your stock solution using a spectrophotometric method if the molar extinction coefficient is known.
Quantitative Data
Table 1: Solubility of Triclosan in Various Solvents
Allow the InhA-IN-7 vial to equilibrate to room temperature before opening to prevent condensation.
Weigh the desired amount of InhA-IN-7 powder using a calibrated analytical balance.
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming (to no more than 37°C) or brief sonication may be used if necessary.
Visually inspect the solution to ensure there are no visible particles.
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of InhA-IN-7 for In Vitro Assays
Thaw an aliquot of the InhA-IN-7 stock solution at room temperature.
Perform serial dilutions of the stock solution in 100% DMSO to create intermediate stock concentrations.
For the final dilution into the aqueous assay buffer, add a small volume of the DMSO intermediate stock to the assay buffer while vortexing to ensure rapid mixing. The final DMSO concentration should be kept as low as possible, typically ≤ 1% (v/v).
Visually inspect the final solution for any signs of precipitation before adding it to the assay plate.
Visualizations
Caption: Role of InhA in the Mycolic Acid Biosynthesis Pathway and Inhibition by InhA-IN-7.
Caption: Recommended workflow for preparing and using InhA-IN-7 in in vitro assays.
Technical Support Center: Optimizing InhA-IN-7 Concentration for Enzyme Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing InhA inhibitors in enzyme assays. The information is tailored for scientists and drug developm...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing InhA inhibitors in enzyme assays. The information is tailored for scientists and drug development professionals to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is InhA-IN-7 and what is its reported IC50?
A1: The designation "InhA-IN-7" can be ambiguous and may refer to at least two different direct inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). It is crucial to verify the specific compound you are using.
Benzimidazole Derivative ("Compound 7"): A potent InhA inhibitor with a reported IC50 of 0.22 µM . The crystal structure of this compound in complex with InhA is available under the PDB ID: 6R9W.[1]
Triclosan Derivative: A compound sold commercially as "InhA-IN-7" is a derivative of Triclosan with a reported IC50 of 96 nM .[2][3]
Q2: What is the mechanism of action of direct InhA inhibitors?
A2: Direct InhA inhibitors, unlike the pro-drug isoniazid, do not require activation by the catalase-peroxidase enzyme (KatG). They bind directly to the InhA enzyme, typically in a non-covalent manner, and obstruct the binding of its natural substrate, 2-trans-enoyl-ACP. This inhibition blocks the mycolic acid biosynthesis pathway, which is essential for the integrity of the mycobacterial cell wall, ultimately leading to bacterial cell death.
Q3: What are the recommended starting concentrations for an InhA-IN-7 enzyme assay?
A3: For initial experiments, it is advisable to test a wide range of inhibitor concentrations spanning several orders of magnitude around the expected IC50 value. A common starting point is a serial dilution from 100 µM down to the low nanomolar range.
Q4: What is the best solvent to dissolve InhA-IN-7?
A4: Most potent enzyme inhibitors, including benzimidazole and triclosan derivatives, exhibit poor aqueous solubility. The recommended solvent for preparing stock solutions is typically 100% Dimethyl Sulfoxide (DMSO) . Subsequent dilutions into the aqueous assay buffer should be done carefully to avoid precipitation. The final concentration of DMSO in the assay should be kept low (ideally ≤1%) to minimize its effect on enzyme activity.
Q5: How stable is InhA-IN-7 in solution?
A5: The stability of InhA inhibitors in solution can vary.
Benzimidazole derivatives have been shown to be stable in DMSO solutions for extended periods when stored properly.[4]
For Triclosan and its derivatives , it is recommended to prepare fresh aqueous solutions daily from a DMSO stock.[5]
It is best practice to prepare fresh dilutions from a frozen DMSO stock for each experiment to ensure consistency. Stock solutions in DMSO should be stored at -20°C or -80°C and protected from light.
Protocol 1: Preparation of InhA-IN-7 Stock Solution
Weighing: Carefully weigh out the required amount of InhA-IN-7 powder using a calibrated analytical balance.
Dissolution: Dissolve the powder in 100% DMSO to a final concentration of 10 mM. Ensure complete dissolution by vortexing.
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Standard InhA Enzyme Inhibition Assay
This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagents.
Reagent Preparation:
Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8.
InhA Enzyme: Prepare a working solution of InhA in assay buffer. The final concentration in the assay will need to be optimized (typically in the nanomolar range).
NADH: Prepare a stock solution of NADH in assay buffer. The final concentration is typically around 250 µM.
Substrate (DD-CoA): Prepare a stock solution of 2-trans-dodecenoyl-CoA (DD-CoA) in assay buffer. The final concentration is typically around 25 µM.
Inhibitor Dilutions: Perform serial dilutions of the InhA-IN-7 stock solution in 100% DMSO. Then, dilute these into the assay buffer to the desired final concentrations, ensuring the final DMSO concentration remains constant across all wells and is below 1%.
Assay Procedure (96-well plate format):
Add assay buffer to each well.
Add the InhA-IN-7 dilutions to the appropriate wells. Include a DMSO-only control (no inhibitor).
Add the InhA enzyme to all wells except the "no enzyme" control.
Add NADH to all wells.
Incubate the plate at room temperature for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
Initiate the reaction by adding the DD-CoA substrate to all wells.
Immediately measure the decrease in absorbance at 340 nm over time using a plate reader. This corresponds to the oxidation of NADH.
Data Analysis:
Calculate the initial reaction velocity for each inhibitor concentration.
Normalize the velocities to the DMSO control.
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Troubleshooting Guides
Issue 1: No or Low Enzyme Activity
Possible Cause
Troubleshooting Step
Inactive Enzyme
- Ensure proper storage of the enzyme at -80°C. - Avoid repeated freeze-thaw cycles. - Test enzyme activity with a known positive control inhibitor.
Incorrect Buffer pH
- Verify the pH of the assay buffer. InhA activity is pH-dependent.
Degraded NADH or Substrate
- Prepare fresh NADH and substrate solutions for each experiment. NADH is particularly sensitive to degradation.
Issue 2: High Variability Between Replicates
Possible Cause
Troubleshooting Step
Pipetting Errors
- Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents where possible to minimize pipetting variations.
Incomplete Mixing
- Ensure thorough mixing of reagents in the wells after addition.
Inhibitor Precipitation
- Visually inspect the wells for any signs of precipitation after adding the inhibitor. - Reduce the final concentration of the inhibitor or slightly increase the DMSO concentration (while staying below the enzyme's tolerance limit).
Issue 3: IC50 Value is Significantly Different from Expected
Possible Cause
Troubleshooting Step
Incorrect Inhibitor Concentration
- Double-check all dilution calculations. - Verify the purity of the inhibitor.
Compound Aggregation
- Potent, hydrophobic inhibitors can form aggregates at higher concentrations, leading to non-specific inhibition and artificially steep dose-response curves. - Include a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer to disrupt aggregates. If the IC50 value increases significantly in the presence of the detergent, aggregation is likely occurring.
Non-Specific Inhibition
- Some compounds can inhibit enzymes through mechanisms other than binding to the active site. - Perform mechanism of action studies (e.g., vary substrate concentration) to determine the mode of inhibition (competitive, non-competitive, etc.).
Visualizations
Caption: InhA Signaling Pathway and Inhibition.
Caption: InhA Enzyme Inhibition Assay Workflow.
Caption: Troubleshooting Decision Tree for InhA Assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with InhA-IN-7. The information is tailored to address common stability and solub...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with InhA-IN-7. The information is tailored to address common stability and solubility issues encountered in aqueous solutions during experimental work.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving InhA-IN-7 in my aqueous buffer. What should I do?
A1: InhA-IN-7 is a highly lipophilic compound, as indicated by its high calculated XLogP3 value of 6.5.[1] This inherent property leads to poor solubility in aqueous solutions. It is recommended to first prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol. You can then dilute this stock solution into your aqueous experimental buffer. Ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system.
Q2: My InhA-IN-7 solution appears cloudy or has visible precipitates after dilution into an aqueous buffer. What does this mean and how can I fix it?
A2: Cloudiness or precipitation indicates that the compound is not fully soluble at the desired concentration in your aqueous buffer. This can lead to inaccurate experimental results. To address this, you can try the following:
Lower the final concentration: The compound may be soluble at a lower concentration.
Increase the percentage of co-solvent: A slightly higher percentage of DMSO or ethanol in the final solution might be necessary to maintain solubility. However, always run a solvent control to check for any effects on your experiment.
Use a different buffer: pH and ionic strength can affect the solubility of a compound. Experimenting with different buffer compositions may help.
Sonication: Briefly sonicating the solution after dilution can help to dissolve small particles.
Q3: How should I store my InhA-IN-7 stock solution?
A3: For long-term storage, it is best to store the stock solution of InhA-IN-7 in an organic solvent (e.g., DMSO) at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Aliquoting the stock solution into smaller, single-use volumes is highly recommended. For short-term storage, a stock solution in DMSO can be kept at 4°C for a few days. One supplier suggests that the solid compound can be stored at room temperature in the continental US.[2]
Q4: What is the known inhibitory activity of InhA-IN-7?
A4: InhA-IN-7 is an inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) with an IC50 of 96 nM.[2][3] It has also been shown to inhibit the proliferation of wildtype and mutant strains of M. tuberculosis with Minimum Inhibitory Concentrations (MICs) ranging from 19 to 75 μM.[2][3]
Troubleshooting Guide
Issue: Inconsistent results in biological assays
If you are observing high variability in your experimental results, it could be due to the instability or poor solubility of InhA-IN-7 in your aqueous assay buffer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Protocol: Assessment of InhA-IN-7 Stability in Aqueous Buffer
This protocol provides a method to determine the stability of InhA-IN-7 in a specific aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).
Materials:
InhA-IN-7
DMSO (or other suitable organic solvent)
Aqueous buffer of choice (e.g., PBS, pH 7.4)
HPLC system with a suitable column (e.g., C18)
Mobile phase for HPLC (e.g., acetonitrile and water with 0.1% formic acid)
Preventing InhA-IN-7 precipitation in culture media
Welcome to the technical support center for InhA-IN-7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation of InhA-IN-7 in culture med...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for InhA-IN-7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation of InhA-IN-7 in culture media and to offer solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is InhA-IN-7 and why is it prone to precipitation?
InhA-IN-7 is a derivative of triclosan and a potent inhibitor of the enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis.[1] Like many small molecule inhibitors, InhA-IN-7 is a hydrophobic compound. Its low aqueous solubility means that when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous culture medium, the compound can rapidly come out of solution and form a precipitate.[2]
Q2: What is the recommended solvent for preparing InhA-IN-7 stock solutions?
Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of hydrophobic compounds like InhA-IN-7.[3][4] It is crucial to use anhydrous, high-purity DMSO to avoid introducing water, which can lower the solubility of the compound in the stock solution.
Q3: What is the maximum recommended final concentration of DMSO in the culture medium?
The final concentration of DMSO in the culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration below 0.5%, with many cell lines tolerating up to 1%.[4] However, sensitive cell lines, especially primary cells, may require a final DMSO concentration of 0.1% or lower.[3][4] It is always recommended to perform a DMSO tolerance test for your specific cell line.[5]
Q4: Can I use other solvents to dissolve InhA-IN-7?
While DMSO is the most common, other organic solvents like ethanol can also be used to dissolve hydrophobic compounds.[6] However, ethanol can also be cytotoxic and may evaporate more readily, potentially concentrating the compound.[5][7] If using an alternative solvent, it is essential to determine its compatibility with your specific cell line and experimental setup. The use of co-solvents like polyethylene glycol (PEG), propylene glycol (PG), or surfactants like Tween 80 can also be explored to improve solubility in aqueous media.[6][8][9]
Q5: How does serum in the culture medium affect the solubility of InhA-IN-7?
Serum contains proteins like albumin that can bind to hydrophobic compounds, which can either increase their apparent solubility or, in some cases, sequester the compound, making it less available to the cells.[10][11] The effect of serum can be complex and compound-specific. If you are observing precipitation, the presence or absence of serum and its concentration are important factors to consider.
Troubleshooting Guide
Issue 1: Precipitate formation immediately upon adding InhA-IN-7 stock solution to the culture medium.
This is a common issue arising from the rapid change in solvent environment from organic (DMSO) to aqueous (culture medium).
Potential Cause
Recommended Solution
High final concentration of InhA-IN-7
Determine the maximum soluble concentration of InhA-IN-7 in your culture medium through a solubility test. Start with a lower working concentration if possible.
High concentration of the DMSO stock solution
Prepare a more dilute stock solution in DMSO. This will require adding a larger volume to your culture, so ensure the final DMSO concentration remains within the tolerated limit for your cells.[2]
Rapid addition and poor mixing
Add the DMSO stock solution dropwise to the culture medium while gently vortexing or swirling the medium to ensure rapid and uniform dispersion.[4] Pre-warming the culture medium to 37°C can also help.[12]
Low temperature of the culture medium
Ensure your culture medium is at 37°C before adding the InhA-IN-7 stock solution. Lower temperatures can decrease the solubility of hydrophobic compounds.[12]
Issue 2: Precipitate forms over time in the incubator.
Precipitation that occurs after a period of incubation can be due to changes in the medium or instability of the compound.
Potential Cause
Recommended Solution
Compound instability at 37°C
Assess the stability of InhA-IN-7 in your culture medium over the time course of your experiment. This can be done by preparing the final working solution and observing it in a cell-free culture flask in the incubator.
Changes in medium pH
Monitor the pH of your culture medium. Cellular metabolism can cause pH shifts that may affect the solubility of your compound. Ensure your medium is adequately buffered.
Interaction with media components
Some components in the culture medium may interact with InhA-IN-7 over time, leading to precipitation. Consider if any specific supplements in your medium could be contributing to this issue.
Evaporation of the culture medium
Ensure proper humidification in your incubator to prevent evaporation, which can increase the concentration of all components in the medium, including InhA-IN-7, potentially exceeding its solubility limit.
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of InhA-IN-7
This protocol helps to determine the highest concentration of InhA-IN-7 that can be achieved in your specific culture medium without precipitation.
Prepare a high-concentration stock solution of InhA-IN-7 in 100% DMSO (e.g., 10 mM).
Set up a series of sterile microcentrifuge tubes , each containing 1 mL of your complete culture medium (including serum, if applicable).
Create a serial dilution of the InhA-IN-7 stock solution into the medium to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.). Remember to add the stock solution dropwise while gently vortexing.
Include a control tube with the same volume of DMSO as the highest concentration tube to account for solvent effects.
Visually inspect each tube immediately for any signs of precipitation (cloudiness, visible particles).
Incubate the tubes at 37°C in a humidified incubator for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
Visually inspect the tubes at regular intervals and at the end of the incubation period. The highest concentration that remains clear is your maximum working concentration.
Protocol 2: Preparing the Working Solution of InhA-IN-7
This protocol provides a step-by-step method for preparing the final working solution to minimize precipitation.
Thaw your InhA-IN-7 DMSO stock solution and the required volume of complete culture medium. Pre-warm the culture medium to 37°C.
Calculate the volume of the stock solution needed to achieve your desired final concentration. Ensure the final DMSO concentration is within the acceptable range for your cells.
In a sterile conical tube, add the pre-warmed culture medium.
While gently vortexing or swirling the medium, add the calculated volume of the InhA-IN-7 stock solution dropwise. This ensures rapid and even distribution of the compound.
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cell cultures.
If a slight precipitate forms, you can try a brief sonication in a water bath sonicator to aid dissolution.[4] However, be cautious as this may not always be effective and could potentially damage media components.
Visualizations
Caption: Workflow for preparing InhA-IN-7 working solution.
Technical Support Center: InhA-IN-7 and Direct InhA Inhibitor Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing direct inhibitors of Mycobacterium tuberculosis InhA, such as InhA-IN-7. The information is de...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing direct inhibitors of Mycobacterium tuberculosis InhA, such as InhA-IN-7. The information is designed to help interpret unexpected results and refine experimental approaches.
Frequently Asked Questions (FAQs)
Q1: What is InhA and why is it a good target for tuberculosis drug development?
InhA, or enoyl-acyl carrier protein reductase, is a critical enzyme in the type II fatty acid synthase (FAS-II) system of Mycobacterium tuberculosis. This pathway is responsible for synthesizing mycolic acids, which are essential, long-chain fatty acids that form the core of the mycobacterial cell wall.[1] Inhibition of InhA disrupts cell wall integrity, leading to bacterial cell death. Because the FAS-II pathway in mycobacteria is significantly different from the fatty acid synthesis pathway in mammals, inhibitors of InhA can be highly selective for the pathogen.
Q2: What are direct InhA inhibitors and how do they differ from isoniazid?
Isoniazid (INH) is a first-line anti-tuberculosis drug that also targets InhA. However, INH is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1] A common mechanism of resistance to INH is through mutations in the katG gene, which prevent this activation. Direct InhA inhibitors, such as the 4-hydroxy-2-pyridones (e.g., NITD-916) and various thiadiazole derivatives, bypass this activation step by binding directly to the InhA active site.[2][3] This makes them effective against many isoniazid-resistant strains of M. tuberculosis.
Q3: What is the general mechanism of action for direct InhA inhibitors?
Direct InhA inhibitors typically bind to the active site of the InhA enzyme, often in a manner that is dependent on the presence of the NADH cofactor. This binding event physically blocks the substrate from accessing the active site, thereby preventing the reduction of long-chain trans-2-enoyl-ACP, a crucial step in mycolic acid biosynthesis.[2] Some direct inhibitors have been shown to be slow-onset, tight-binding inhibitors, which can lead to prolonged target engagement and enhanced efficacy.
Troubleshooting Guide for Unexpected Results
This guide addresses common unexpected outcomes in experiments with direct InhA inhibitors and provides potential explanations and solutions.
Issue 1: High In Vitro Efficacy (Low IC50) but Poor Whole-Cell Activity (High MIC)
Possible Cause 1: Low Cell Permeability
Your compound may be a potent inhibitor of the isolated InhA enzyme but may not be able to efficiently cross the complex mycobacterial cell wall to reach its target.
Suggested Action:
Assess the physicochemical properties of your compound, such as lipophilicity (LogP) and polar surface area. Highly polar or very large molecules may have difficulty penetrating the cell envelope.
Consider co-administration with a cell wall permeabilizer, such as ethambutol, in your whole-cell assays to see if this potentiates the activity of your inhibitor.
Possible Cause 2: Efflux Pump Activity
Mycobacterium tuberculosis possesses several efflux pumps that can actively transport foreign compounds out of the cell, thereby reducing the intracellular concentration of your inhibitor.
Suggested Action:
Test your compound in the presence of an efflux pump inhibitor, such as verapamil or reserpine. A significant decrease in the MIC in the presence of an efflux pump inhibitor would suggest that your compound is a substrate for these pumps.
Data on Representative Direct InhA Inhibitors: In Vitro vs. Whole-Cell Activity
This table illustrates that a low IC50 does not always correlate with a low MIC, as seen with Arylamide 1, suggesting potential issues with cell permeability or efflux.
Issue 2: Development of Resistance in Whole-Cell Cultures
Possible Cause 1: Mutations in the inhA Gene
Direct inhibitors are not susceptible to resistance mechanisms involving katG mutations. However, resistance can arise from mutations within the inhA gene itself, which can alter the inhibitor's binding site.
Suggested Action:
Sequence the inhA gene of resistant isolates to identify any mutations. Common resistance-conferring mutations have been identified at various positions within the InhA active site.
Test your inhibitor against a panel of M. tuberculosis strains with known inhA mutations to characterize its resistance profile.
Possible Cause 2: Upregulation of InhA Expression
Mutations in the promoter region of the inhA gene can lead to overexpression of the InhA protein. This increased target concentration can effectively titrate out the inhibitor, leading to a higher MIC.
Suggested Action:
Perform quantitative real-time PCR (qRT-PCR) to measure the expression level of the inhA gene in resistant isolates compared to the wild-type strain.
Analyze the promoter region of the inhA gene for mutations.
Activity of Direct InhA Inhibitors Against Resistant Strains
This table demonstrates that direct InhA inhibitors are often effective against strains with katG mutations but can be less effective against strains with mutations in the inhA gene or its promoter.
Issue 3: Apparent Off-Target Effects or Cellular Toxicity
Possible Cause 1: Inhibition of Other Cellular Targets
While many direct InhA inhibitors are highly selective, some may interact with other mycobacterial or host cell targets, leading to unexpected phenotypes or toxicity.
Suggested Action:
Perform a counterscreen against a panel of other essential mycobacterial enzymes to assess the selectivity of your inhibitor.
Evaluate the cytotoxicity of your compound against a mammalian cell line (e.g., HepG2, Vero cells) to determine its therapeutic index. For example, GSK138 showed no significant cytotoxicity in a HepG2 cell assay at concentrations up to 100 µM.[2]
Possible Cause 2: Non-Specific Effects
At higher concentrations, some compounds can have non-specific effects, such as disrupting the cell membrane or aggregating.
Suggested Action:
Assess the membrane-disrupting potential of your compound using an assay that measures membrane integrity, such as a propidium iodide uptake assay.
Determine the critical aggregation concentration of your compound to ensure that you are working with a soluble, monomeric form in your assays.
Experimental Protocols
InhA Enzyme Inhibition Assay
This protocol describes a common method for determining the IC50 of a direct InhA inhibitor.
Reagents and Materials:
Purified recombinant InhA protein
NADH
2-trans-dodecenoyl-CoA (or other suitable substrate)
Assay buffer (e.g., 30 mM PIPES, pH 6.8, 150 mM NaCl, 1 mM EDTA)
Test compound dissolved in DMSO
96-well microplate
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
Prepare a reaction mixture containing assay buffer, InhA enzyme (e.g., 100 nM), and NADH (e.g., 200 µM).
Add varying concentrations of the test compound (typically in a serial dilution) to the wells of the microplate. Include a DMSO-only control.
Pre-incubate the enzyme, NADH, and inhibitor for a defined period (e.g., 10 minutes) at room temperature.
Initiate the reaction by adding the substrate (e.g., 25 µM 2-trans-dodecenoyl-CoA).
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
Calculate the initial velocity of the reaction for each inhibitor concentration.
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.
Whole-Cell Activity Assay (MIC Determination)
This protocol outlines a method for determining the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.
Reagents and Materials:
M. tuberculosis H37Rv (or other relevant strain)
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
Test compound dissolved in DMSO
96-well microplate
Resazurin solution (for viability assessment)
Microplate reader for fluorescence or absorbance measurement
Procedure:
Prepare a serial dilution of the test compound in 7H9 broth in a 96-well plate.
Inoculate the wells with a mid-log phase culture of M. tuberculosis to a final optical density at 600 nm (OD600) of approximately 0.05.
Include a no-drug control and a sterile control.
Incubate the plates at 37°C for 7 days.
After incubation, add resazurin solution to each well and incubate for an additional 24 hours.
Determine the MIC as the lowest concentration of the compound that prevents the conversion of resazurin (blue) to resorufin (pink), which can be assessed visually or by measuring fluorescence.
Visualizations
Caption: Mycolic acid biosynthesis pathway and the site of action of direct InhA inhibitors.
Caption: A logical workflow for troubleshooting unexpected results in InhA inhibitor experiments.
Welcome to the technical support center for InhA-IN-7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of InhA-IN-7 and to address potential challe...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for InhA-IN-7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of InhA-IN-7 and to address potential challenges, with a specific focus on identifying and mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of InhA-IN-7?
A1: The primary and intended molecular target of InhA-IN-7 is the enoyl-acyl carrier protein (ACP) reductase, known as InhA, from Mycobacterium tuberculosis. InhA is a critical enzyme involved in the fatty acid synthesis II (FAS-II) pathway, which is essential for the production of mycolic acids, a key component of the mycobacterial cell wall.[1][2]
Q2: I am observing an unexpected phenotype in my human cell line experiments after treatment with InhA-IN-7. Could this be due to off-target effects?
A2: Yes, it is highly possible. An off-target effect occurs when a compound interacts with proteins other than its intended target.[3][4] While InhA-IN-7 is designed to inhibit bacterial InhA, it may bind to and modulate the activity of structurally related (or even unrelated) proteins in human cells, leading to unforeseen biological responses. It is crucial to validate that the observed phenotype is a result of on-target or off-target activity.[5][6]
Q3: Is the bacterial target "InhA" related to the human protein "INHA"?
A3: No, they are entirely different proteins with distinct functions, and it is critical not to confuse them.
Bacterial InhA: An enzyme (enoyl-ACP reductase) in Mycobacterium tuberculosis involved in mycolic acid synthesis.[1]
Human INHA: The alpha subunit of inhibin, a hormone belonging to the TGF-beta superfamily that regulates follicle-stimulating hormone (FSH) secretion.[7][8]
The similar nomenclature is coincidental. A diagram illustrating this distinction is provided below.
Fig. 1: Distinction between bacterial InhA and human INHA.
Q4: What are the most common types of off-targets for small molecule inhibitors?
A4: Protein kinases are one of the most common classes of unintended targets for small molecule drugs.[9] This is because the ATP-binding pocket, which many inhibitors target, is highly conserved across the human kinome.[10] Therefore, a compound designed for an enzyme in a bacterium might coincidentally fit into the ATP-binding site of one or more human kinases.
Q5: How can I experimentally confirm that InhA-IN-7 is engaging its intended target in a cellular or lysate context?
A5: A Cellular Thermal Shift Assay (CETSA) is a powerful method to verify direct target engagement. This technique measures the change in the thermal stability of a protein when a ligand (like InhA-IN-7) is bound. An increase in the melting temperature of the target protein in the presence of the compound indicates a direct binding interaction.
Troubleshooting Guide
This guide provides solutions for common issues encountered during experiments with InhA-IN-7.
Problem
Potential Cause
Suggested Solution
Unexpected cytotoxicity or altered signaling in human cells.
The observed phenotype may be due to the inhibition of an unintended protein (an off-target).
1. Perform a Broad Kinase Screen: Test InhA-IN-7 against a large panel of recombinant human kinases to identify potential off-target interactions.[11][12] 2. Use Control Compounds: Compare the effects of InhA-IN-7 with a structurally different InhA inhibitor. If both cause the same on-target effect but only InhA-IN-7 causes the off-target phenotype, it strengthens the off-target hypothesis. 3. Genetic Validation: Use siRNA or CRISPR/Cas9 to knock down or knock out the suspected off-target protein.[5] If the phenotype disappears, it confirms the off-target effect.
Potency in cellular assays is significantly weaker than in enzymatic assays.
This discrepancy could be due to poor cell membrane permeability, active removal from the cell by efflux pumps, or rapid metabolism of the compound.
1. Measure Intracellular Concentration: Use techniques like LC-MS/MS to determine the amount of InhA-IN-7 that accumulates inside the cells. 2. Target Engagement Assay: Perform a CETSA to confirm that the compound is reaching and binding to its intended target within the cell at the tested concentrations. 3. Test Efflux Pump Inhibitors: Co-administer InhA-IN-7 with known efflux pump inhibitors to see if cellular potency increases.
Results are inconsistent across different experimental batches.
This could be due to issues with compound stability, solubility, or variations in experimental protocols.
1. Check Compound Integrity: Verify the purity and identity of your InhA-IN-7 stock using analytical methods like HPLC or NMR. 2. Ensure Solubility: InhA inhibitors can be lipophilic.[2] Ensure the compound is fully dissolved in your vehicle (e.g., DMSO) and does not precipitate when diluted in aqueous media. Visually inspect solutions for any precipitate. 3. Standardize Protocols: Maintain consistent cell densities, incubation times, and compound concentrations across all experiments.
Quantitative Data Summary
To effectively use InhA-IN-7, it is important to understand its selectivity profile. The following table presents hypothetical, yet representative, data for InhA-IN-7, illustrating how its potency against the on-target compares to potential off-targets.
Target
Target Class
Organism
IC50 (nM)
Notes
InhA
Enoyl-ACP Reductase
M. tuberculosis
25
On-Target
SRC
Tyrosine Kinase
Homo sapiens
850
Off-Target
ERK2
Serine/Threonine Kinase
Homo sapiens
1,200
Off-Target
p38α
Serine/Threonine Kinase
Homo sapiens
>10,000
Minimal Off-Target Activity
CDK2
Cyclin-Dependent Kinase
Homo sapiens
2,500
Off-Target
This data is for illustrative purposes only. A higher IC50 value indicates lower potency. The selectivity of InhA-IN-7 can be calculated as the ratio of its off-target IC50 to its on-target IC50.
Experimental Protocols & Workflows
Workflow for Investigating Off-Target Effects
The following diagram outlines a systematic approach to identifying and validating potential off-target effects of InhA-IN-7.
Fig. 2: A logical workflow for identifying off-target effects.
Protocol 1: Broad Kinase Profiling
This protocol provides a general methodology for screening InhA-IN-7 against a panel of protein kinases. Commercial services often perform these screens.
Compound Preparation: Prepare a high-concentration stock solution of InhA-IN-7 (e.g., 10 mM) in 100% DMSO.
Assay Concentration: The compound is typically tested at one or two fixed concentrations (e.g., 1 µM and 10 µM) in the primary screen.
Kinase Panel: Select a diverse panel of recombinant human kinases (e.g., >300 kinases covering different families).
Assay Principle: The assay measures the ability of InhA-IN-7 to inhibit the phosphorylation of a specific substrate by each kinase. This is often a radiometric assay using ³³P-ATP or a fluorescence-based assay.
Execution:
Kinase, substrate, and ATP are combined in an appropriate buffer.
InhA-IN-7 or vehicle (DMSO) is added to the reaction wells.
The reaction is incubated at a set temperature (e.g., 30°C) for a specific time.
The reaction is stopped, and the amount of substrate phosphorylation is quantified.
Data Analysis: The percentage of inhibition for each kinase is calculated relative to the vehicle control. A significant inhibition (e.g., >50% at 1 µM) flags a potential off-target "hit."
Follow-up: For any identified hits, perform dose-response experiments to determine the IC50 value, which quantifies the compound's potency against that specific kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is used to confirm the direct binding of InhA-IN-7 to a target protein in cells or cell lysates.
Cell Culture and Treatment:
Culture the cells of interest (e.g., a human cell line expressing a suspected off-target) to ~80% confluency.
Treat the cells with InhA-IN-7 at the desired concentration or with a vehicle control (e.g., 0.1% DMSO) for a set period (e.g., 1 hour).
Harvesting: Harvest the cells by scraping, wash with PBS, and resuspend in a suitable buffer, often containing protease inhibitors.
Heating Gradient:
Aliquot the cell suspension or lysate into PCR tubes.
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
Cool the samples at room temperature for 3 minutes.
Protein Extraction: Lyse the cells to release proteins. This can be done by freeze-thaw cycles or sonication.
Separation of Soluble and Aggregated Protein: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.
Analysis by Western Blot:
Collect the supernatant containing the soluble (non-denatured) protein.
Analyze the amount of the target protein remaining in the supernatant for each temperature point using SDS-PAGE and Western blotting with a specific antibody.
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the treated and vehicle control samples. A rightward shift in the melting curve for the InhA-IN-7-treated sample indicates thermal stabilization and confirms target engagement.
Hypothetical Off-Target Signaling Pathway
If kinase profiling reveals that InhA-IN-7 inhibits a non-receptor tyrosine kinase like SRC, it could interfere with numerous downstream signaling pathways, such as those involved in cell proliferation and survival.
Fig. 3: Hypothetical off-target inhibition of SRC kinase by InhA-IN-7.
Technical Support Center: Ensuring Reproducibility in InhA-IN-7 Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing reproducible bioassays with InhA-IN-...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing reproducible bioassays with InhA-IN-7, a direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA).
Frequently Asked Questions (FAQs)
Q1: What is InhA and why is it a target for tuberculosis drug discovery?
A1: InhA is an essential enzyme in Mycobacterium tuberculosis that functions as an NADH-dependent enoyl-acyl carrier protein (ACP) reductase. It plays a crucial role in the type II fatty acid synthase (FAS-II) system, which is responsible for the biosynthesis of mycolic acids.[1][2] Mycolic acids are major and essential components of the mycobacterial cell wall.[1][2][3] Inhibition of InhA disrupts mycolic acid synthesis, leading to bacterial cell death.[4] Its clinical validation as the target of the frontline anti-tuberculosis drug isoniazid makes it an attractive target for the development of new therapeutics.[3][5]
Q2: What is the mechanism of action of InhA-IN-7?
A2: InhA-IN-7, with the chemical name 2-(2,4-dichlorophenoxy)-5-(3-methylbutyl)phenol, is a direct inhibitor of InhA. Unlike isoniazid, which is a prodrug requiring activation by the catalase-peroxidase KatG, direct inhibitors like InhA-IN-7 bind to the InhA enzyme without the need for prior enzymatic activation.[5][6] These inhibitors typically bind to the InhA-NADH complex, occupying the substrate-binding pocket and preventing the binding of the natural enoyl-ACP substrate.[3]
Q3: What is a typical IC50 value for a potent direct InhA inhibitor?
A3: The half-maximal inhibitory concentration (IC50) for potent direct InhA inhibitors can vary depending on the specific compound and assay conditions. For example, some novel benzimidazole derivatives have shown IC50 values in the range of 0.22 µM to 0.38 µM.[7] It is crucial to determine the IC50 of InhA-IN-7 under your specific experimental conditions for accurate assessment of its potency.
Q4: What are the critical reagents and components of an InhA inhibition bioassay?
A4: A typical InhA inhibition bioassay includes:
Recombinant InhA enzyme: Highly purified and active enzyme is essential.
NADH: The cofactor for the InhA enzymatic reaction.
Substrate: A synthetic substrate that mimics the natural enoyl-ACP, such as 2-trans-dodecenoyl-CoA (DD-CoA), is commonly used.
InhA-IN-7: The inhibitor being tested, dissolved in a suitable solvent like DMSO.
Assay Buffer: A buffer system to maintain a stable pH, typically PIPES or similar, containing salts like NaCl.
Detection System: A spectrophotometer to monitor the decrease in NADH absorbance at 340 nm as it is oxidized to NAD+.
Q5: How can I ensure the quality and stability of my reagents?
A5:
InhA Enzyme: Store at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Verify its activity before starting a new batch of experiments.
NADH: Prepare fresh solutions for each experiment as it is unstable in solution. Protect from light.
InhA-IN-7: Store as a stock solution in DMSO at -20°C or -80°C. Minimize freeze-thaw cycles.
Buffer: Prepare fresh and filter-sterilize. Ensure the pH is correctly adjusted.
Troubleshooting Guide
Problem
Possible Cause
Recommended Solution
High background signal (low initial absorbance at 340 nm)
NADH degradation.
Prepare fresh NADH solution immediately before use. Protect the solution from light and elevated temperatures.
Contaminated buffer or reagents.
Use high-purity water and reagents. Filter-sterilize the buffer.
No or very low enzyme activity (no decrease in A340)
Inactive InhA enzyme.
Verify enzyme activity using a positive control (e.g., a known InhA inhibitor). Use a fresh aliquot of the enzyme. Avoid repeated freeze-thaw cycles.
Incorrect assay conditions (pH, temperature).
Optimize the assay buffer pH (typically around 6.8). Ensure the assay is performed at the recommended temperature.
Substrate degradation.
Use a fresh aliquot of the substrate.
High variability between replicate wells
Pipetting errors.
Use calibrated pipettes and proper pipetting techniques. Ensure thorough mixing of reagents in each well.
Incomplete dissolution of InhA-IN-7.
Ensure the inhibitor is fully dissolved in DMSO before diluting in the assay buffer. Vortex the stock solution before use.
Edge effects in the microplate.
Avoid using the outer wells of the microplate, or fill them with buffer to maintain humidity.
Inconsistent IC50 values between experiments
Variation in reagent concentrations.
Prepare master mixes for reagents to ensure consistency across all wells.
Different incubation times.
Strictly adhere to the defined pre-incubation and reaction times.
Fluctuation in temperature.
Use a temperature-controlled plate reader or incubator.
Inhibitor appears inactive
Incorrect concentration of InhA-IN-7.
Verify the concentration of the stock solution. Perform a wider range of serial dilutions.
InhA-IN-7 precipitation in the assay buffer.
Check the solubility of InhA-IN-7 in the final assay buffer concentration. The final DMSO concentration should typically be kept below 1-2%.
InhA-IN-7 is a slow-binding inhibitor.
Increase the pre-incubation time of the enzyme with the inhibitor and NADH before adding the substrate.
Data Presentation
Table 1: Representative IC50 Values for Direct InhA Inhibitors
Representative Protocol for InhA-IN-7 Inhibition Assay
This protocol is a representative method for determining the IC50 of a direct InhA inhibitor like InhA-IN-7 using a spectrophotometric assay that monitors the oxidation of NADH.
1. Reagent Preparation:
Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8.
InhA Enzyme Stock: Prepare a 1 mg/mL stock solution of recombinant M. tuberculosis InhA in a suitable buffer and store at -80°C.
NADH Stock: Prepare a 10 mM NADH solution in assay buffer. Prepare fresh for each experiment.
DD-CoA (Substrate) Stock: Prepare a 10 mM stock solution of 2-trans-dodecenoyl-CoA in water or a suitable buffer and store at -20°C.
InhA-IN-7 Stock: Prepare a 10 mM stock solution of InhA-IN-7 in 100% DMSO.
2. Assay Procedure:
Prepare Serial Dilutions of InhA-IN-7: Perform serial dilutions of the InhA-IN-7 stock solution in assay buffer to obtain a range of concentrations to be tested. Ensure the final DMSO concentration in the assay does not exceed 2%.
Prepare Reaction Mixture: In a 96-well UV-transparent microplate, add the following components in order:
Assay Buffer
NADH to a final concentration of 250 µM.
InhA-IN-7 at various concentrations (or DMSO for the control).
InhA enzyme to a final concentration of 100 nM.
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the InhA-NADH complex.
Initiate Reaction: Add DD-CoA to a final concentration of 25 µM to all wells to start the reaction.
Monitor Reaction: Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes using a microplate reader.
3. Data Analysis:
Calculate the initial velocity (rate of NADH oxidation) for each concentration of InhA-IN-7 from the linear portion of the absorbance vs. time curve.
Normalize the initial velocities to the control (DMSO only) to obtain the percentage of inhibition.
Plot the percentage of inhibition against the logarithm of the InhA-IN-7 concentration.
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.
Visualizations
Caption: Mycolic Acid Biosynthesis Pathway and InhA-IN-7 Inhibition.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues concerning the degradation of InhA-IN-7 over time. The information is tailored for researche...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues concerning the degradation of InhA-IN-7 over time. The information is tailored for researchers, scientists, and drug development professionals utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is InhA-IN-7 and what is its primary mechanism of action?
InhA-IN-7, with the chemical name 2-(2,4-dichlorophenoxy)-5-(3-methylbutyl)phenol, is a derivative of triclosan and a member of the diphenyl ether class of inhibitors.[1] It targets the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis.[2][3][4] By inhibiting InhA, this compound blocks the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall, ultimately leading to bacterial cell death.[2][5]
Q2: What are the likely degradation pathways for InhA-IN-7?
Hydrolysis: The ether linkage in InhA-IN-7 could be susceptible to cleavage in the presence of water, especially under acidic or basic conditions, yielding phenolic and other degradation products.[6][7]
Oxidation: The phenol group is susceptible to oxidation, which can be initiated by exposure to air (auto-oxidation), light, or trace metal ions.[6][7] This can lead to the formation of colored degradation products.
Q3: How should I store my stock solutions of InhA-IN-7 to minimize degradation?
To minimize degradation, stock solutions of InhA-IN-7 should be stored at -20°C or -80°C in a tightly sealed container to protect from moisture and air. Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles. For short-term storage, refrigeration at 2-8°C may be acceptable, but stability under these conditions should be verified.
Q4: I am observing a decrease in the inhibitory activity of my InhA-IN-7 solution over time. What could be the cause?
A decrease in activity is likely due to the chemical degradation of the compound. This could be accelerated by improper storage, such as exposure to light, elevated temperatures, or repeated freeze-thaw cycles. It is also possible that the solvent used for the stock solution is contributing to the degradation. It is crucial to perform stability testing under your specific experimental conditions.
Troubleshooting Guide
Observed Issue
Potential Cause
Recommended Action
Change in color or appearance of the InhA-IN-7 solution.
Oxidation of the phenolic group.
Prepare fresh solutions. Protect from light by using amber vials or wrapping tubes in foil. Consider purging the vial with an inert gas (e.g., nitrogen or argon) before sealing.
Precipitate forms in the solution upon thawing.
Poor solubility at lower temperatures or solvent evaporation.
Gently warm the solution and vortex to redissolve. If the precipitate persists, sonication may be attempted. Ensure vials are properly sealed to prevent solvent evaporation. Consider preparing a fresh stock solution in a different solvent if solubility is a persistent issue.
Inconsistent experimental results between different batches of InhA-IN-7 solution.
Degradation of older stock solutions.
Always use freshly prepared or properly stored aliquots for critical experiments. Date all solutions and discard any that are past their recommended stability period. Perform a quality control check (e.g., HPLC-UV) on a new batch of stock solution to establish a baseline.
Loss of potency in aqueous buffers.
Hydrolysis of the diphenyl ether linkage.
Prepare fresh dilutions in aqueous buffers immediately before use. Avoid prolonged storage of InhA-IN-7 in aqueous solutions, especially at non-neutral pH.
Experimental Protocols
Protocol 1: Assessment of InhA-IN-7 Stability by HPLC-UV
This protocol outlines a general method to assess the stability of InhA-IN-7 in a given solvent or buffer over time.
Materials:
InhA-IN-7
HPLC-grade solvent (e.g., DMSO, ethanol)
Aqueous buffer of choice
HPLC system with a UV detector
C18 reverse-phase HPLC column
Methodology:
Preparation of Stock Solution: Prepare a concentrated stock solution of InhA-IN-7 in a suitable organic solvent (e.g., 10 mM in DMSO).
Preparation of Stability Samples: Dilute the stock solution to the desired final concentration in the solvent or buffer to be tested.
Time Zero (T0) Analysis: Immediately after preparation, inject an aliquot of the stability sample into the HPLC system to obtain the initial chromatogram.
Storage: Store the remaining stability sample under the desired conditions (e.g., room temperature, 4°C, 37°C, protected from light).
Time Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the stability sample and analyze by HPLC.
Data Analysis: Compare the peak area of the InhA-IN-7 peak at each time point to the T0 peak area to determine the percentage of the compound remaining. The appearance of new peaks may indicate the formation of degradation products.
A Comparative Guide to the Efficacy of Direct InhA Inhibitors Versus Isoniazid
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the efficacy of direct inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA)...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of direct inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) and the frontline anti-tuberculosis drug, isoniazid (INH). While the specific compound "InhA-IN-7" is not widely documented, this guide will utilize data from well-characterized direct InhA inhibitors (DIIs) such as NITD-916 and GSK138 as representative examples of this class of compounds.
Isoniazid, a cornerstone of tuberculosis therapy for decades, is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1] In contrast, direct InhA inhibitors bypass this activation step, offering a potential advantage against isoniazid-resistant strains where resistance is often mediated by mutations in the katG gene.[2][3]
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of representative direct InhA inhibitors compared to isoniazid.
Table 1: In Vitro Efficacy (Minimum Inhibitory Concentration - MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents visible in vitro growth of a microorganism, is a standard measure of a compound's potency.[7]
Methodology: Broth Microdilution
Preparation of Inoculum: A pure culture of M. tuberculosis is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase). The bacterial suspension is then standardized to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
Serial Dilution: The test compounds (isoniazid and direct InhA inhibitors) are serially diluted in a 96-well microtiter plate to create a range of concentrations.
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells containing only the bacterial suspension (positive control) and only sterile broth (negative control) are also included.
Incubation: The microtiter plate is incubated at 37°C for a period of 7 to 21 days, depending on the specific protocol and strain.
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by using a spectrophotometer to measure optical density.
In Vivo Efficacy in a Mouse Model of Tuberculosis
Mouse models are crucial for evaluating the in vivo efficacy of anti-tuberculosis drug candidates. The following is a generalized protocol for an acute infection model.
Methodology: Acute Murine Model of Tuberculosis
Infection: BALB/c mice are infected with a low-dose aerosol of M. tuberculosis H37Rv, delivering approximately 100-200 CFU to the lungs.[8]
Treatment Initiation: Treatment with the test compounds (e.g., isoniazid or a direct InhA inhibitor) is typically initiated one day after infection and administered daily via oral gavage for a specified duration (e.g., 12 days).
Determination of Bacterial Load: At the end of the treatment period, mice are euthanized, and their lungs are aseptically removed and homogenized.
CFU Enumeration: Serial dilutions of the lung homogenates are plated on Middlebrook 7H11 agar plates. The plates are incubated at 37°C for 3-4 weeks, after which the number of colonies is counted to determine the bacterial load (CFU) in the lungs.
Data Analysis: The efficacy of the treatment is determined by comparing the log10 CFU counts in the lungs of treated mice to those of untreated control mice.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the distinct mechanisms of action of isoniazid and direct InhA inhibitors, as well as a generalized workflow for their efficacy testing.
Caption: Mechanisms of action for Isoniazid and Direct InhA Inhibitors.
Caption: General experimental workflow for comparing compound efficacy.
InhA-IN-7 vs. Triclosan: A Comparative Analysis for Tuberculosis Drug Development
A detailed comparison of the direct InhA inhibitor InhA-IN-7 and its parent compound, triclosan, reveals significant improvements in enzyme inhibition and whole-cell activity against Mycobacterium tuberculosis. This guid...
Author: BenchChem Technical Support Team. Date: November 2025
A detailed comparison of the direct InhA inhibitor InhA-IN-7 and its parent compound, triclosan, reveals significant improvements in enzyme inhibition and whole-cell activity against Mycobacterium tuberculosis. This guide provides a comprehensive analysis of their performance, supported by experimental data, for researchers and drug development professionals.
In the ongoing search for novel therapeutics against tuberculosis (TB), the enoyl-acyl carrier protein reductase (InhA) has emerged as a critical target. Direct inhibition of InhA offers a promising strategy to overcome resistance to the frontline drug isoniazid, which requires metabolic activation. This guide presents a comparative analysis of triclosan, a known InhA inhibitor, and its derivative, InhA-IN-7 (also referred to as Compound 11 in seminal literature), a more potent successor.
Executive Summary
InhA-IN-7 demonstrates markedly superior inhibitory activity against the InhA enzyme and enhanced efficacy against M. tuberculosis in vitro when compared to triclosan. While both compounds share a common mechanism of action, strategic modifications in the structure of InhA-IN-7 lead to a significant increase in potency. However, challenges related to in vivo bioavailability, a known limitation of triclosan and its derivatives, may still need to be addressed for clinical translation.
Data Presentation
The following tables summarize the quantitative data for InhA-IN-7 and triclosan, providing a clear comparison of their biochemical and whole-cell activities.
Disclaimer: The cytotoxicity data refers to a "Compound 11" described as a triclosan dimer in a 2024 study by Kumar et al. While designated as "Compound 11," it is crucial to confirm if its structure is identical to the InhA-IN-7 from the Freundlich et al. 2009 study.
Mechanism of Action: Targeting Mycolic Acid Synthesis
Both InhA-IN-7 and triclosan are direct inhibitors of the InhA enzyme, a key component of the fatty acid synthase-II (FAS-II) system in Mycobacterium tuberculosis. This pathway is essential for the biosynthesis of mycolic acids, which are unique, long-chain fatty acids that form the major component of the mycobacterial cell wall. By inhibiting InhA, these compounds disrupt the integrity of the cell wall, ultimately leading to bacterial cell death.
Caption: Inhibition of InhA by InhA-IN-7 and triclosan disrupts the FAS-II pathway, blocking mycolic acid synthesis.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of findings.
InhA Inhibition Assay
The inhibitory activity of the compounds against the InhA enzyme is typically determined by monitoring the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.
General Protocol:
The reaction mixture contains purified InhA enzyme, NADH, and the substrate, trans-2-dodecenoyl-CoA (DD-CoA), in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.5).
The inhibitor (InhA-IN-7 or triclosan) at various concentrations is added to the reaction mixture.
The reaction is initiated by the addition of the enzyme.
The decrease in absorbance at 340 nm is monitored spectrophotometrically over time.
The initial reaction velocities are calculated and used to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key indicator of a compound's whole-cell efficacy. The Microplate Alamar Blue Assay (MABA) is a commonly used method for M. tuberculosis.[4][5][6][7][8]
Microplate Alamar Blue Assay (MABA) Protocol:
A 96-well microplate is prepared with serial dilutions of the test compounds.
A standardized inoculum of M. tuberculosis H37Rv is added to each well.
The plates are incubated for a defined period (typically 5-7 days) at 37°C.
Alamar blue reagent is added to each well.
After further incubation, a color change from blue (no growth) to pink (growth) is observed.
The MIC is determined as the lowest compound concentration that prevents the color change.
Caption: A standard workflow for the evaluation of novel anti-tubercular agents.
Comparative Analysis
The development of InhA-IN-7 from the triclosan scaffold represents a successful example of structure-activity relationship (SAR) studies aimed at improving potency.
Caption: A logical comparison of the key attributes of InhA-IN-7 and triclosan.
Conclusion
InhA-IN-7 represents a significant advancement over its parent compound, triclosan, as a direct inhibitor of M. tuberculosis InhA. Its enhanced biochemical potency and whole-cell activity make it a valuable lead compound for further optimization in the development of new anti-tubercular agents. Future research should focus on addressing the potential pharmacokinetic limitations to harness the full therapeutic potential of this promising compound class.
Validation of InhA as a Primary Target for Novel Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of various direct inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a cli...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various direct inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a clinically validated target for antitubercular drugs. While specific data for a compound designated "InhA-IN-7" is not publicly available, this document serves to validate InhA as a target by comparing the performance of well-characterized direct InhA inhibitors (DIIs) and outlining the experimental framework for the validation of any new chemical entity targeting InhA.
Comparative Efficacy of Direct InhA Inhibitors
The development of direct InhA inhibitors is a key strategy to overcome resistance to isoniazid, a prodrug that requires activation by the catalase-peroxidase KatG.[1][2][3] Mutations in katG are a primary cause of isoniazid resistance, leaving the InhA target itself susceptible to direct inhibition.[1] The following table summarizes the in vitro and in vivo performance of several notable direct InhA inhibitors.
Compound
InhA IC₅₀ (µM)
M. tuberculosis H37Rv MIC (µM)
In Vivo Efficacy (Mouse Model)
Key Features
GSK138
0.04
1
Showed efficacy comparable to isoniazid in acute and chronic models.[4][5]
A thiadiazole-based inhibitor that retains activity against intracellular bacteria.[4][5]
NITD-916
~0.6
~0.16
Demonstrated efficacy in acute and established mouse infection models.[1]
A 4-hydroxy-2-pyridone class inhibitor that binds to InhA in an NADH-dependent manner.[1]
Triclosan
~0.46
-
-
A well-known inhibitor often used as a positive control in InhA inhibition assays.[6]
The validation of InhA as the primary target of a novel inhibitor involves a series of key experiments to demonstrate direct engagement and biological consequence.
InhA Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified InhA.
Principle: The activity of InhA is monitored spectrophotometrically by following the oxidation of its cofactor, NADH, at a wavelength of 340 nm.[6]
Procedure:
Purified InhA enzyme (typically 50-100 nM) is added to a reaction mixture.
The mixture contains the substrate (e.g., 2-trans-dodecenoyl-coenzyme A, DD-CoA) and NADH in a suitable buffer (e.g., 30 mM PIPES, pH 6.8).[6][7]
The test inhibitor is added at varying concentrations.
The reaction is initiated, and the decrease in absorbance at 340 nm due to NADH oxidation is measured over time.[6]
The concentration of the inhibitor that reduces enzyme activity by 50% (IC₅₀) is calculated.[7]
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound required to inhibit the visible growth of M. tuberculosis.
Principle: The susceptibility of M. tuberculosis to the inhibitor is tested in a liquid or solid medium.
Procedure (Broth Dilution):
M. tuberculosis H37Rv is cultured in Middlebrook 7H9 medium supplemented with 10% ADC.[4][5]
The inhibitor is serially diluted in the culture medium in a multi-well plate.
A standard inoculum of the bacteria is added to each well.
Plates are incubated at 37°C for several days (typically 6-7 days).[4][5]
A viability indicator, such as resazurin, is added. The lowest drug concentration that inhibits 90% of resazurin conversion (indicating bacterial growth) is defined as the MIC.[4][5]
In Vivo Efficacy in a Murine Tuberculosis Model
Animal models are crucial for evaluating the therapeutic potential of an inhibitor in a living organism.
Principle: Mice are infected with M. tuberculosis to establish an acute or chronic infection, and then treated with the test compound.
Procedure (Acute Model):
Mice are infected with a known quantity of M. tuberculosis H37Rv, often via an intratracheal or aerosol route.[4][5]
Treatment with the inhibitor (and control drugs like isoniazid) begins 24 hours post-infection and continues daily for a set period (e.g., 8 days).[4][5]
At the end of the treatment period, the mice are euthanized, and their lungs and/or spleens are harvested.
The organs are homogenized, and serial dilutions are plated on nutrient agar to determine the bacterial load (Colony Forming Units, CFU).[4][5]
A significant reduction in CFU counts compared to untreated controls indicates in vivo efficacy.
Visualizing the Validation Pathway
The following diagrams illustrate the mechanism of InhA inhibition and the experimental workflow for validating a novel inhibitor.
InhA-IN-7 Demonstrates Efficacy Against Drug-Resistant Tuberculosis Strains
For Immediate Release A comparative analysis of the direct InhA inhibitor, InhA-IN-7, reveals its potential as a promising agent against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (Mtb)....
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Release
A comparative analysis of the direct InhA inhibitor, InhA-IN-7, reveals its potential as a promising agent against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (Mtb). This guide provides an objective comparison of InhA-IN-7's performance with other TB drugs, supported by experimental data, for researchers, scientists, and drug development professionals.
InhA-IN-7, a derivative of triclosan, directly targets the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway of Mtb.[1] This mechanism of action is distinct from that of the frontline drug isoniazid (INH), which requires activation by the catalase-peroxidase enzyme KatG.[1] Mutations in the katG gene are a primary cause of INH resistance. By bypassing the need for KatG activation, direct InhA inhibitors like InhA-IN-7 offer a therapeutic strategy to combat these resistant strains.
Comparative Efficacy Against M. tuberculosis Strains
Studies have demonstrated that InhA-IN-7 and its analogs are effective against both wild-type and INH-resistant Mtb strains. The minimum inhibitory concentration (MIC) is a key measure of a drug's efficacy, representing the lowest concentration that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.
The following table summarizes the MIC values for InhA-IN-7 (referred to as compound 11 in the source study), its parent compound triclosan, and the frontline drug isoniazid against a drug-sensitive strain (H37Rv) and two isoniazid-resistant strains of M. tuberculosis.
Compound
H37Rv (INH-Sensitive) MIC [µM]
INH-Resistant Strain 1 MIC [µM]
INH-Resistant Strain 2 MIC [µM]
InhA-IN-7 (Compound 11)
19
75
75
Triclosan
>139
>139
>139
Isoniazid (INH)
0.7
102
182
Data sourced from Freundlich et al., ChemMedChem, 2009.[1]
As the data indicates, while isoniazid is highly potent against the drug-sensitive H37Rv strain, its efficacy is significantly diminished against the resistant strains. In contrast, InhA-IN-7 maintains activity against these INH-resistant strains, albeit at a higher concentration than against the sensitive strain. Notably, InhA-IN-7 demonstrates a marked improvement in potency over its parent compound, triclosan.
Mechanism of Action and Resistance
The signaling pathway below illustrates the mechanism of action of both isoniazid and direct InhA inhibitors like InhA-IN-7.
Caption: Mechanism of Action of Isoniazid vs. Direct InhA Inhibitors.
Isoniazid resistance is primarily caused by mutations that prevent its activation by KatG. Direct InhA inhibitors circumvent this resistance mechanism. However, mutations in the inhA gene itself can confer resistance to both isoniazid and direct InhA inhibitors, which may explain the increased MIC of InhA-IN-7 against the resistant strains.
Experimental Protocols
The determination of cross-resistance for InhA-IN-7 was established through the following key experimental procedures:
Minimum Inhibitory Concentration (MIC) Assay
The MIC values were determined using a microplate-based assay. This method provides a standardized way to measure the in vitro susceptibility of bacteria to a particular antimicrobial agent.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Detailed Methodology:
Mycobacterium tuberculosisStrains: The strains used were the INH-sensitive H37Rv and two INH-resistant clinical isolates.
Culture Medium: The bacteria were cultured in Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) and glycerol.
Compound Preparation: InhA-IN-7, triclosan, and isoniazid were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were then serially diluted.
Assay Procedure: The bacterial cultures were diluted to a standard concentration and added to the wells of a 96-well microplate. The serially diluted compounds were then added to the wells.
Incubation: The microplates were incubated at 37°C for a period of 7 to 14 days.
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited the visible growth of the bacteria.
Conclusion
The available data indicates that InhA-IN-7 is a potent direct inhibitor of InhA with significant activity against both drug-sensitive and, crucially, isoniazid-resistant strains of Mycobacterium tuberculosis. This positions InhA-IN-7 and similar direct InhA inhibitors as valuable leads in the development of new therapeutic strategies to combat the growing threat of multidrug-resistant tuberculosis. Further research and clinical trials are warranted to fully elucidate the therapeutic potential of this class of compounds.
InhA-IN-7: A Comparative Analysis Against Isoniazid-Resistant Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the activity of InhA-IN-7, a direct inhibitor of the enoyl-acyl carrier protein (ACP) reductase (InhA), agains...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the activity of InhA-IN-7, a direct inhibitor of the enoyl-acyl carrier protein (ACP) reductase (InhA), against isoniazid-resistant Mycobacterium tuberculosis (M. tuberculosis). Its performance is evaluated alongside other notable direct InhA inhibitors, with supporting experimental data and detailed methodologies to inform research and development efforts in the fight against drug-resistant tuberculosis.
Introduction to Isoniazid Resistance and the Role of InhA
Isoniazid (INH), a cornerstone of first-line tuberculosis therapy, is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1] Once activated, it forms an adduct with NAD+, which then inhibits InhA, a critical enzyme in the fatty acid synthase-II (FAS-II) pathway responsible for mycolic acid biosynthesis.[1] Mycolic acids are essential components of the mycobacterial cell wall, and their disruption leads to bacterial cell death.
The primary mechanism of isoniazid resistance, found in a high percentage of clinical isolates, involves mutations in the katG gene, preventing the activation of the prodrug.[2] A secondary mechanism involves mutations in the promoter region or the coding sequence of the inhA gene, which can lead to InhA overexpression or reduced binding affinity of the INH-NAD adduct.[3] Because the majority of INH-resistant strains arise from katG mutations, direct inhibitors of InhA that do not require KatG activation are a promising therapeutic strategy.[2] InhA-IN-7 is one such direct inhibitor, belonging to the triclosan derivative class of compounds.[1]
Comparative Analysis of InhA Inhibitors
The following sections present a quantitative comparison of InhA-IN-7 and other direct InhA inhibitors. The data is compiled from multiple studies, and while efforts have been made to present it in a standardized format, direct comparison of absolute values across different studies should be approached with caution due to potential variations in experimental conditions.
Enzymatic Inhibition Activity
The direct inhibitory potential of a compound against the InhA enzyme is typically measured by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.
¹A highly potent triclosan derivative from the same study as InhA-IN-7.
²Although NITD-916 has greater cellular potency, its enzyme IC50 was reported to be similar to NITD-564.[4]
Cellular Activity Against M. tuberculosis
The minimum inhibitory concentration (MIC) is the lowest concentration of a drug that prevents the visible growth of a microorganism. The following tables summarize the MIC values of various direct InhA inhibitors against drug-sensitive and isoniazid-resistant M. tuberculosis strains.
Table 1: Activity against Drug-Sensitive and katG Mutant M. tuberculosis
To better understand the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key pathways and processes.
Caption: Mechanism of Isoniazid Action and Resistance.
Caption: Workflow for Direct InhA Inhibitor Discovery.
Experimental Protocols
InhA Enzyme Inhibition Assay
This protocol is a generalized procedure for determining the IC50 of direct InhA inhibitors.
Reagents and Materials:
Purified recombinant M. tuberculosis InhA enzyme.
Substrate: trans-2-dodecenoyl-CoA (DD-CoA) or 2-trans-octenoyl-CoA (OCoA).
Cofactor: β-Nicotinamide adenine dinucleotide, reduced form (NADH).
Assay Buffer: 30 mM PIPES buffer (pH 6.8), 150 mM NaCl, 1 mM EDTA.
Test compounds (e.g., InhA-IN-7) dissolved in DMSO.
96-well microplates.
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
Prepare serial dilutions of the test compounds in DMSO.
In a 96-well plate, add the assay buffer.
Add the test compound dilutions to the wells (final DMSO concentration should be ≤1%).
Add a solution of InhA enzyme (e.g., final concentration of 100 nM) to each well.
Add NADH to each well (e.g., final concentration of 250 µM).
Pre-incubate the enzyme, cofactor, and inhibitor mixture at room temperature for a defined period.
Initiate the enzymatic reaction by adding the substrate (e.g., 25 µM DD-CoA).
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
Calculate the initial velocity of the reaction for each inhibitor concentration.
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4][8]
MIC Determination using Microplate Alamar Blue Assay (MABA)
This protocol describes a common method for determining the MIC of compounds against M. tuberculosis.
Reagents and Materials:
M. tuberculosis strains (e.g., H37Rv, clinical isolates).
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC (oleic acid, albumin, dextrose, catalase).
Test compounds dissolved in DMSO.
Sterile 96-well microplates.
Alamar Blue reagent.
10% Tween 80 solution.
Procedure:
In a 96-well plate, add 100 µL of sterile Middlebrook 7H9 broth to all wells designated for the assay.
Add 100 µL of the test compound at 2x the highest desired concentration to the first column of wells.
Perform serial twofold dilutions of the compound across the plate, leaving control wells with no drug.
Prepare an inoculum of M. tuberculosis from a mid-log phase culture, adjusted to a McFarland standard of 1, and then diluted 1:20 in 7H9 broth.
Add 100 µL of the bacterial inoculum to each well, bringing the final volume to 200 µL.
Seal the plates and incubate at 37°C for 5-7 days.
After incubation, add 50 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to a drug-free control well. Incubate for another 24 hours.
If the control well turns from blue (resazurin) to pink (resorufin), indicating bacterial growth, add the Alamar Blue mixture to all wells of the plate.
Incubate for an additional 24 hours and record the results.
The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.
Summary and Conclusion
InhA-IN-7, a triclosan derivative, demonstrates effective inhibition of the InhA enzyme and whole-cell activity against M. tuberculosis. Crucially, like other direct InhA inhibitors such as the 4-hydroxy-2-pyridones and thiadiazoles, it retains its activity against isoniazid-resistant strains harboring katG mutations. This is a significant advantage as katG mutations are the predominant cause of clinical isoniazid resistance.
The continued exploration of direct InhA inhibitors is a vital strategy in the development of new anti-tuberculosis agents. These compounds, by bypassing the primary mechanism of isoniazid resistance, hold the potential to be included in novel treatment regimens for multidrug-resistant tuberculosis. Further structure-activity relationship studies and in vivo evaluations are necessary to optimize the pharmacological properties of these promising lead compounds.
A Head-to-Head Comparison of Novel Direct InhA Inhibitors for Tuberculosis Drug Development
For Researchers, Scientists, and Drug Development Professionals The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutics that bypass existing resistance mechanisms. A...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutics that bypass existing resistance mechanisms. A promising strategy is the direct inhibition of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway. Unlike the frontline drug isoniazid, which requires activation by the catalase-peroxidase KatG, direct InhA inhibitors (DIIs) are not affected by KatG mutations, a common cause of isoniazid resistance. This guide provides a head-to-head comparison of several classes of novel DIIs, presenting key performance data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Performance Data Summary
The following tables summarize the in vitro and in vivo performance of representative novel direct InhA inhibitors against Mycobacterium tuberculosis.
Orally active and demonstrates in vivo efficacy in mouse models of TB[3][4].
Diazaborine
AN12855
Sub-micromolar
Not explicitly stated in µM, but shows potent activity
Exhibits a novel cofactor-independent mechanism and is effective in both acute and chronic murine TB models with a lower potential for resistance than isoniazid[5].
Shows good antitubercular activity and a favorable safety profile in vitro[8][9].
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and comparative analysis.
InhA Enzyme Inhibition Assay
This protocol is a generalized procedure based on common methodologies for determining the half-maximal inhibitory concentration (IC50) of compounds against the InhA enzyme.
2-trans-dodecenoyl-CoA (DD-CoA) or other suitable enoyl-CoA substrate
Test inhibitors dissolved in DMSO
Assay buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8)
96-well microplates
Spectrophotometer
Procedure:
Prepare a reaction mixture in the wells of a 96-well plate containing the assay buffer, a saturating concentration of NADH (e.g., 250 µM), and the enoyl-CoA substrate (e.g., 25 µM DD-CoA)[10].
Add varying concentrations of the test inhibitor (typically as serial dilutions) to the wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (e.g., 1-2%).
Initiate the enzymatic reaction by adding a fixed concentration of purified InhA enzyme (e.g., 10-100 nM) to each well[10].
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH, at a constant temperature (e.g., 30°C) for a set period.
The initial reaction velocities are calculated from the linear phase of the reaction.
The percentage of inhibition for each inhibitor concentration is determined relative to a no-inhibitor control.
The IC50 value is calculated by fitting the dose-response data to a suitable equation, such as the four-parameter logistic equation[10].
This protocol outlines a common method for determining the MIC of compounds against M. tuberculosis using the Alamar Blue reagent as a cell viability indicator[11][12][13].
Materials:
M. tuberculosis H37Rv strain
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
Test inhibitors dissolved in DMSO
Sterile 96-well microplates
Alamar Blue reagent
Incubator at 37°C
Procedure:
Prepare a mid-log phase culture of M. tuberculosis H37Rv in 7H9 broth.
In a 96-well microplate, prepare serial two-fold dilutions of the test compounds in 7H9 broth. Include a drug-free control and a sterile control.
Inoculate the wells with the M. tuberculosis culture to a final density of approximately 5 x 10^4 CFU/mL.
Seal the plates and incubate at 37°C for 5-7 days.
After the incubation period, add a mixture of Alamar Blue reagent and 10% Tween 80 to each well.
Re-incubate the plates for 24-48 hours.
The MIC is defined as the lowest concentration of the compound that prevents a color change of the Alamar Blue reagent from blue (no growth) to pink (growth)[11].
Murine Model of Tuberculosis Infection for In Vivo Efficacy Studies
This is a generalized protocol for assessing the in vivo efficacy of antitubercular compounds in a mouse model. Specific parameters such as the mouse strain, inoculum size, and treatment regimen may vary between studies.
Aerosol infection chamber or equipment for intravenous/intranasal infection
Test compounds formulated for oral or other appropriate route of administration
Biosafety Level 3 (BSL-3) facilities
Procedure:
Infection: Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection (typically 50-100 CFU per lung). Alternatively, intravenous or intranasal routes can be used[14].
Treatment Initiation: Begin treatment with the test compound at a specified time post-infection. This can be in an acute model (treatment starts 1 day post-infection) or a chronic model (treatment starts several weeks post-infection when granulomas have formed).
Dosing: Administer the compound daily or according to the desired regimen (e.g., 100 mg/kg, oral gavage) for a defined period (e.g., 4 weeks). Include a vehicle control group and a positive control group (e.g., isoniazid).
Efficacy Assessment: At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleens.
Bacterial Load Determination: Homogenize the organs and plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.
CFU Counting: Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU).
Data Analysis: The efficacy of the compound is determined by the reduction in the log10 CFU in the organs of treated mice compared to the vehicle control group.
Visualizations
Signaling Pathway: InhA in Mycolic Acid Synthesis
Caption: The role of InhA in the mycobacterial FAS-II pathway, leading to mycolic acid synthesis.
Experimental Workflow: In Vitro Screening of InhA Inhibitors
Caption: A typical workflow for the in vitro screening and identification of novel InhA inhibitors.
Navigating Resistance: A Comparative Analysis of Direct InhA Inhibitors
For researchers, scientists, and drug development professionals, the emergence of drug resistance in Mycobacterium tuberculosis is a critical challenge. This guide provides a comparative analysis of potential resistance...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, the emergence of drug resistance in Mycobacterium tuberculosis is a critical challenge. This guide provides a comparative analysis of potential resistance mutations against direct inhibitors of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycobacterial mycolic acid biosynthesis. We focus on InhA-IN-7 and provide a comparative context with another direct inhibitor, NITD-916, supported by experimental data to illuminate the landscape of InhA inhibitor resistance.
Introduction to InhA and Direct Inhibitors
The enoyl-acyl carrier protein reductase, InhA, is a well-validated target for tuberculosis therapy. It is the primary target of the pro-drug isoniazid (INH), which, upon activation by the catalase-peroxidase KatG, forms an adduct with NAD+ that inhibits InhA. However, the majority of clinical resistance to isoniazid arises from mutations in katG, preventing this activation. This has spurred the development of direct InhA inhibitors that do not require KatG activation, offering a promising avenue to combat isoniazid-resistant tuberculosis.
This guide investigates potential resistance mechanisms to a specific direct InhA inhibitor, InhA-IN-7, a triclocan derivative. To provide a broader understanding of resistance to this class of drugs, we will compare its profile with that of NITD-916, a 4-hydroxy-2-pyridone derivative, for which more extensive resistance mutation data is available.
Quantitative Data on InhA Inhibitor Resistance
The following tables summarize the known mutations in the inhA gene that confer resistance to direct InhA inhibitors and the corresponding changes in inhibitor efficacy, presented as Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50).
Table 1: InhA Mutations and Resistance to NITD-916 and Related Analogs
inhA Mutation
Amino Acid Change
Wild-Type MIC (μM)
Mutant MIC (μM)
Fold Change in MIC
Reference Compound(s)
Wild-Type
-
0.08
-
-
NITD-916
S94A
Ser94Ala
0.08
0.78
9.75
NITD-916
D148G
Asp148Gly
0.08
>5.0
>62.5
NITD-916
G96A
Gly96Ala
-
-
-
4-hydroxy-2-pyridones
D148E
Asp148Glu
0.08
>5.0
>62.5
NITD-916
M161I
Met161Ile
-
-
-
4-hydroxy-2-pyridones
M161A
Met161Ala
-
-
-
4-hydroxy-2-pyridones
T17A
Thr17Ala
-
-
-
4-hydroxy-2-pyridones
I194T
Ile194Thr
0.08
1.25
15.6
NITD-916
Data sourced from Manjunatha et al., 2015.
Table 2: Activity of InhA-IN-7 against M. tuberculosis
Strain
Genotype
IC50 (nM)
MIC (μM)
Wild-Type
inhA wild-type
96
19
INH-resistant
katG S315T
96
19
INH-resistant
inhA promoter -15 C->T
96
75
Data sourced from Freundlich et al., 2009. InhA-IN-7 is referred to as compound 11 in this publication.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and resistance, it is crucial to visualize the underlying biological pathways and experimental procedures.
Caption: Mycolic acid biosynthesis pathway and the inhibitory action of direct InhA inhibitors.
Caption: Experimental workflow for the selection, characterization, and validation of InhA resistance mutations.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments in the study of InhA inhibitor resistance.
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Bacterial Strains and Culture Conditions: Mycobacterium tuberculosis H37Rv (wild-type) and resistant mutant strains are grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.
Assay Setup: The assay is typically performed in 96-well microplates. The inhibitor compounds are serially diluted in the culture medium.
Inoculum Preparation: A mid-log phase bacterial culture is diluted to a final concentration of approximately 5 x 10^5 CFU/mL.
Incubation: The plates are inoculated with the bacterial suspension and incubated at 37°C for 7-14 days.
MIC Reading: The MIC is determined visually as the lowest drug concentration at which no bacterial growth (no turbidity) is observed. Alternatively, a resazurin-based assay can be used where a color change from blue to pink indicates bacterial growth.
InhA Enzyme Inhibition Assay (IC50 Determination)
This assay measures the concentration of an inhibitor required to reduce the activity of the InhA enzyme by 50%.
Protein Expression and Purification: The wild-type and mutant inhA genes are cloned into an expression vector (e.g., pET vector) and transformed into E. coli. The His-tagged InhA protein is then overexpressed and purified using nickel-affinity chromatography.
Enzyme Activity Measurement: The activity of InhA is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The reaction mixture typically contains NADH, the enzyme, and a substrate such as 2-trans-dodecenoyl-CoA in a suitable buffer (e.g., phosphate or Tris buffer).
IC50 Determination: The assay is performed in the presence of varying concentrations of the inhibitor. The initial reaction rates are measured and plotted against the inhibitor concentration. The IC50 value is calculated by fitting the data to a dose-response curve.
Selection and Sequencing of Resistant Mutants
This protocol is used to identify the genetic basis of resistance to a specific inhibitor.
Mutant Selection: A large number of wild-type M. tuberculosis cells (e.g., 10^8 to 10^9 CFU) are plated on Middlebrook 7H11 agar containing the direct InhA inhibitor at a concentration several-fold higher than the MIC.
Isolation and Verification of Resistant Colonies: Colonies that grow on the inhibitor-containing plates are isolated and re-streaked on both inhibitor-free and inhibitor-containing agar to confirm resistance.
Genomic DNA Extraction: Genomic DNA is extracted from the confirmed resistant isolates.
inhA Gene Sequencing: The inhA gene, including its promoter region, is amplified by PCR from the genomic DNA of the resistant mutants. The PCR products are then sequenced to identify any mutations compared to the wild-type sequence.
Conclusion
The development of direct InhA inhibitors represents a significant step forward in the fight against isoniazid-resistant tuberculosis. However, as with any antimicrobial agent, the potential for resistance development is a key concern. The data presented here for NITD-916 and InhA-IN-7 highlight that mutations within the inhA gene can confer resistance to these direct inhibitors.
The mutations identified in response to NITD-916 are clustered around the substrate-binding pocket of InhA, suggesting that they may sterically hinder inhibitor binding or alter the conformational dynamics of the enzyme. While less is known about specific resistance mutations for InhA-IN-7, the increased MIC in a strain with an inhA promoter mutation suggests that overexpression of the target can also be a mechanism of resistance to this class of inhibitors.
For drug development professionals, these findings underscore the importance of:
Structural Biology: Understanding the binding modes of different inhibitor scaffolds to both wild-type and mutant InhA can guide the design of next-generation inhibitors that are less susceptible to known resistance mutations.
Combination Therapy: Combining direct InhA inhibitors with drugs that have different mechanisms of action will be crucial to mitigate the emergence of resistance.
Genotypic Surveillance: Rapid molecular diagnostics that can detect resistance-conferring mutations in inhA will be essential for guiding treatment decisions and preserving the efficacy of these new agents.
Continued research into the mechanisms of resistance to direct InhA inhibitors will be vital for the development of robust and durable new therapies for tuberculosis.
Comparative
Benchmarking InhA-IN-7 Against Current Tuberculosis Treatment Regimens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the novel InhA inhibitor, InhA-IN-7, with the current first-line treatment regimen for tuberculosis (TB). This...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel InhA inhibitor, InhA-IN-7, with the current first-line treatment regimen for tuberculosis (TB). This document summarizes available quantitative data, presents detailed experimental protocols for key assays, and visualizes relevant biological pathways and experimental workflows to offer an objective assessment of InhA-IN-7's potential as a future anti-TB agent.
Introduction to InhA-IN-7 and Current TB Therapies
Tuberculosis remains a global health crisis, exacerbated by the rise of multidrug-resistant strains. The current standard of care involves a multi-drug regimen administered over several months. A key target for anti-TB drug development is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. Mycolic acids are crucial components of the mycobacterial cell wall, and their inhibition leads to bacterial cell death.
Isoniazid (INH), a cornerstone of first-line TB therapy, is a prodrug that, upon activation by the mycobacterial catalase-peroxidase KatG, inhibits InhA. However, a significant portion of INH resistance arises from mutations in the katG gene, preventing the activation of the prodrug. This has spurred the development of direct InhA inhibitors that do not require KatG activation.
InhA-IN-7 is a novel, direct inhibitor of InhA. It is a derivative of triclosan and has demonstrated potent inhibitory activity against the InhA enzyme and promising in vitro activity against M. tuberculosis. This guide benchmarks the available preclinical data for InhA-IN-7 against the established first-line anti-TB drugs: isoniazid, rifampicin, ethambutol, and pyrazinamide.
Comparative Efficacy and In Vitro Performance
The following tables summarize the available in vitro data for InhA-IN-7 and the standard first-line anti-TB drugs. It is important to note that publicly available in vivo efficacy and cytotoxicity data for InhA-IN-7 are limited at this time.
Table 1: In Vitro Activity against InhA and Mycobacterium tuberculosis
Prodrug converted to pyrazinoic acid, disrupts membrane potential and other functions[6]
Note: MIC values can vary depending on the specific strain and experimental conditions. The data presented here are for the reference strain H37Rv under standard laboratory conditions.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of InhA inhibitors on the mycolic acid synthesis pathway.
Caption: A generalized workflow for determining MIC and IC50 values.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
InhA Enzyme Inhibition Assay
This protocol is adapted from methodologies used for screening InhA inhibitors.
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against the InhA enzyme.
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5)
Test compound (e.g., InhA-IN-7) dissolved in DMSO
96-well microplate
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
Prepare a reaction mixture in each well of a 96-well plate containing the assay buffer, NADH, and the InhA enzyme.
Add the test compound at various concentrations (typically in a serial dilution) to the wells. Include a control with DMSO only.
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period to allow the inhibitor to bind to the enzyme.
Initiate the enzymatic reaction by adding the substrate, 2-trans-dodecenoyl-CoA, to each well.
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
Calculate the initial reaction velocity for each concentration of the inhibitor.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
This protocol describes a common method for determining the MIC of a compound against M. tuberculosis.
Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of M. tuberculosis.
Materials:
Mycobacterium tuberculosis strain (e.g., H37Rv)
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
Test compound
96-well microplates
Resazurin solution (for viability assessment)
Procedure:
Prepare a standardized inoculum of M. tuberculosis H37Rv in Middlebrook 7H9 broth.
In a 96-well microplate, prepare two-fold serial dilutions of the test compound in the broth.
Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).
Seal the plates and incubate at 37°C for 7-14 days.
After incubation, add resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth.
The MIC is defined as the lowest concentration of the compound at which no color change is observed (i.e., the well remains blue).
Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxicity of a compound against a mammalian cell line.
Objective: To determine the concentration of a compound that reduces the viability of a mammalian cell line by 50% (CC50).
Materials:
Mammalian cell line (e.g., Vero cells, HepG2 cells)
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
96-well cell culture plates
Procedure:
Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
Add the solubilization solution to dissolve the formazan crystals.
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
Plot the percentage of viability against the logarithm of the compound concentration to determine the CC50 value.
Mouse Model of Tuberculosis Infection
This is a generalized protocol for evaluating the in vivo efficacy of an anti-TB compound.
Objective: To assess the ability of a test compound to reduce the bacterial load in the lungs and other organs of mice infected with M. tuberculosis.
Materials:
Specific pathogen-free mice (e.g., BALB/c or C57BL/6)
Test compound formulated for administration (e.g., oral gavage)
Standard TB drugs for control groups (e.g., isoniazid, rifampicin)
Materials for organ harvesting and bacterial enumeration (homogenizers, agar plates)
Procedure:
Infect mice with a low dose of M. tuberculosis via aerosol inhalation to establish a lung infection.
Allow the infection to establish for a period of time (e.g., 2-4 weeks).
Administer the test compound to groups of mice at different doses, typically daily via oral gavage. Include a vehicle control group and a positive control group treated with a standard TB drug.
Treat the mice for a defined period (e.g., 4 weeks).
At the end of the treatment period, euthanize the mice and aseptically harvest the lungs and spleens.
Homogenize the organs and plate serial dilutions of the homogenates onto appropriate agar medium (e.g., Middlebrook 7H11).
Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFUs).
Compare the CFU counts in the organs of the treated groups to the control groups to determine the in vivo efficacy of the test compound.
Conclusion and Future Directions
InhA-IN-7 demonstrates potent in vitro activity against M. tuberculosis and its molecular target, InhA. Its direct mechanism of action presents a potential advantage over isoniazid, particularly against strains with KatG mutations. However, the lack of publicly available in vivo efficacy and comprehensive cytotoxicity data for InhA-IN-7 makes a complete comparison with the well-established first-line TB drugs challenging.
Future research should focus on:
In vivo efficacy studies: Evaluating the efficacy of InhA-IN-7 in a validated mouse model of TB is a critical next step.
Pharmacokinetic and pharmacodynamic (PK/PD) studies: Understanding the absorption, distribution, metabolism, and excretion of InhA-IN-7 is essential for dose optimization.
Cytotoxicity profiling: A thorough assessment of the compound's toxicity against a panel of mammalian cell lines is necessary to determine its therapeutic index.
Combination studies: Investigating the synergistic or antagonistic effects of InhA-IN-7 in combination with existing anti-TB drugs could reveal its potential role in future multi-drug regimens.
The data presented in this guide provide a foundational benchmark for InhA-IN-7. Further research in the areas outlined above will be crucial to fully elucidate its potential as a next-generation anti-tuberculosis therapeutic.
Proper Disposal of InhA-IN-7: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of the kinase inhibitor InhA-IN-7 is critical for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug dev...
Author: BenchChem Technical Support Team. Date: November 2025
Ensuring the safe and compliant disposal of the kinase inhibitor InhA-IN-7 is critical for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage InhA-IN-7 waste streams effectively. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for InhA-IN-7. The SDS provides comprehensive information on hazards, handling, and emergency procedures. Key safety precautions include wearing appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat. All handling of InhA-IN-7, especially in its pure or concentrated form, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or dust.
Step-by-Step Disposal Protocol
The proper disposal of InhA-IN-7 and materials contaminated with it involves a systematic process of identification, segregation, and packaging for removal by a licensed waste disposal service.
Step 1: Waste Identification and Categorization
The first step is to identify all waste streams containing InhA-IN-7. This includes:
Pure InhA-IN-7: Unused or expired solid compound.
Concentrated Solutions: Stock solutions or reaction mixtures with high concentrations of InhA-IN-7.
Dilute Aqueous Waste: Buffer solutions, cell culture media, or other aqueous solutions containing low concentrations of InhA-IN-7.
Contaminated Solid Waste: Consumables such as pipette tips, tubes, gloves, and paper towels that have come into contact with InhA-IN-7.
Contaminated Sharps: Needles, syringes, or other sharp objects contaminated with InhA-IN-7.
Empty Containers: Original vials or containers that held InhA-IN-7.
Based on its chemical properties as a chlorinated organic compound, InhA-IN-7 waste should be categorized as halogenated organic waste.
Step 2: Waste Segregation
Proper segregation of waste is crucial to prevent dangerous chemical reactions and to facilitate proper disposal.[1][2][3]
Do not mix InhA-IN-7 waste with other incompatible waste types, such as strong acids, bases, or oxidizing agents.
Keep halogenated organic waste separate from non-halogenated organic waste.
Aqueous waste containing InhA-IN-7 should be collected separately from solvent-based waste.
Step 3: Use of Appropriate Waste Containers
Select waste containers that are compatible with the chemical nature of the waste.
For liquid waste, use clearly labeled, leak-proof containers with secure screw-on caps.
For solid waste, use durable, labeled plastic bags or containers.
Sharps must be collected in designated puncture-resistant sharps containers.
Original containers of pure InhA-IN-7 should be securely closed.
Step 4: Labeling of Waste Containers
All waste containers must be clearly and accurately labeled. The label should include:
The words "Hazardous Waste".
The full chemical name: "InhA-IN-7".
The primary hazard(s) (e.g., "Toxic," "Flammable" if in a flammable solvent).
The accumulation start date.
The name of the principal investigator or laboratory group.
Step 5: Storage of Waste
Store waste containers in a designated, secure area within the laboratory, away from general work areas. Secondary containment, such as a larger, chemically resistant tray or bin, should be used to contain any potential leaks or spills.
Step 6: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of InhA-IN-7 waste.[3] Follow their specific procedures for scheduling a waste pickup. Never dispose of InhA-IN-7 or its containers in the regular trash or down the drain.
Disposal Summary for InhA-IN-7 Waste Streams
Waste Type
Container
Disposal Method
Pure InhA-IN-7 (Solid)
Original, tightly sealed container inside a labeled hazardous waste bag.
Collection by a licensed hazardous waste disposal service.
Concentrated InhA-IN-7 Solutions
Labeled, leak-proof, chemically compatible container for halogenated organic liquid waste.
Collection by a licensed hazardous waste disposal service.
Dilute Aqueous Waste with InhA-IN-7
Labeled, leak-proof container for aqueous hazardous waste.
Collection by a licensed hazardous waste disposal service.
Contaminated Solid Waste (Gloves, etc.)
Labeled hazardous waste bag or container for solid chemical waste.
Collection by a licensed hazardous waste disposal service.
Contaminated Sharps
Designated, puncture-resistant sharps container labeled as hazardous chemical waste.
Collection by a licensed hazardous waste disposal service.
Empty InhA-IN-7 Containers
Triple-rinse with a suitable solvent; collect rinsate as hazardous waste. Deface label and dispose of the container as regular trash, or as advised by your EHS office.[2][4]
Rinsate to be collected by a licensed hazardous waste disposal service.
Experimental Protocol: Decontamination of Surfaces
In the event of a spill, a thorough decontamination procedure is necessary.
Restrict Access: Cordon off the affected area to prevent further contamination.
Prepare Decontaminating Solution: Prepare a solution known to degrade or solubilize InhA-IN-7. Given its structure, a solution of a strong base like sodium hydroxide or a detergent solution may be effective. The choice of solvent for rinsing should be based on solubility; for many organic compounds, ethanol or isopropanol is suitable.
Absorb the Spill: If the spill is a liquid, cover it with an absorbent material.
Clean the Area: Carefully clean the spill area with the decontaminating solution, working from the outside in.
Rinse the Area: Wipe the area with a solvent-dampened cloth to remove any residue.
Final Wipe Down: Perform a final wipe with a dry cloth.
Dispose of Cleaning Materials: All cleaning materials must be disposed of as contaminated solid waste.
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision-making processes in the proper disposal of InhA-IN-7.
Caption: Workflow for the proper disposal of InhA-IN-7 waste.
Caption: Decision tree for segregating different forms of InhA-IN-7 waste.